sEH inhibitor-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H37N3O |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea |
InChI |
InChI=1S/C30H37N3O/c1-20(2)25-5-3-21(4-6-25)18-33-10-9-26-14-27(7-8-28(26)33)32-29(34)31-19-30-15-22-11-23(16-30)13-24(12-22)17-30/h3-10,14,20,22-24H,11-13,15-19H2,1-2H3,(H2,31,32,34) |
InChI Key |
IMQMMJYORCVTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)NC(=O)NCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of sEH Inhibitor-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of sEH inhibitor-16, a potent small molecule inhibitor of soluble epoxide hydrolase (sEH). This document details the scientific rationale for its development, its mechanism of action, and the experimental methodologies employed in its evaluation.
Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the metabolism of epoxyeicosatrienoic acids (EETs).[1] EETs are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[2][3] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acids (DHETs), sEH diminishes these beneficial effects.[2] Consequently, inhibiting sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, pain, and cardiovascular diseases.[4][5][6]
This compound, also identified as compound 28 in several key studies, is a potent urea-based inhibitor designed for high affinity and selectivity to the sEH enzyme.[5][7][8] Its development was part of a broader effort to optimize the potency and pharmacokinetic profiles of sEH inhibitors for clinical applications.[9]
Discovery and Rational Design
The development of this compound stemmed from extensive structure-activity relationship (SAR) studies on 1,3-disubstituted ureas and related amide and carbamate pharmacophores.[4] These pharmacophores were designed to mimic the structure of EETs or a transition state of the hydrolysis reaction.[4] The crystal structure of human sEH complexed with inhibitors revealed a catalytic pocket with key residues such as Asp333, Tyr381, and Tyr465, which guided the rational design of new inhibitors.[4]
The general scaffold of piperidyl-urea inhibitors was first described in 2006.[9] Subsequent optimization efforts focused on modifying substituents to enhance potency and improve pharmacokinetic properties. It was discovered that incorporating an amide substituent at the R2 position could improve potency, though often at the cost of a poor pharmacokinetic profile.[9] this compound emerged from a strategy to optimize both potency and in vivo performance.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison and evaluation.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 | 2 nM | Human | [7] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Administration Route | Dose | Animal Model | Reference |
| T1/2 | 7.6 hours | i.p. | 10 mg/kg | CD-1 Mice | [7] |
| Cmax | 4.17 ng/mL | i.p. | 10 mg/kg | CD-1 Mice | [7] |
Experimental Protocols
Synthesis of this compound (Compound 28)
The synthesis of this compound is a multi-step process that can be adapted from general procedures reported for similar compounds. A representative synthetic scheme is outlined below, based on analogous syntheses.
General Synthetic Procedure:
The synthesis of piperidine-derived trisubstituted ureas generally involves the reaction of a substituted piperidine with an isocyanate. The specific starting materials and reaction conditions for this compound (Compound 28) would be detailed in the supplementary information of the primary research articles. Based on the structure, a plausible route would involve the coupling of an appropriately substituted adamantyl isocyanate with a specific piperidine derivative.
-
Step 1: Formation of the Isocyanate. The adamantyl amine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent like toluene to form the adamantyl isocyanate.
-
Step 2: Urea Formation. The adamantyl isocyanate is then reacted with the desired substituted piperidine amine in a suitable solvent such as dichloromethane or tetrahydrofuran to yield the final urea product, this compound.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Note: The precise, detailed experimental protocol for the synthesis of this compound would be found in the materials and methods or supplementary information section of the cited primary literature. Researchers should always refer to the original publications for exact reagent quantities, reaction times, temperatures, and purification methods.
In Vitro sEH Inhibition Assay
The inhibitory potency of this compound was determined using an in vitro assay with isolated sEH enzyme. A common method is a fluorescent assay.
Protocol:
-
Enzyme Preparation: Recombinant human sEH is expressed and purified.
-
Substrate: A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is used.
-
Assay Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with the sEH enzyme in a buffer solution (e.g., sodium phosphate buffer, pH 7.4) at a controlled temperature (e.g., 30°C).
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The hydrolysis of the substrate by sEH releases a fluorescent product, and the increase in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
In Vivo Efficacy Study in a Mouse Model of Acute Pancreatitis
The therapeutic potential of this compound was evaluated in a cerulein-induced acute pancreatitis model in mice.[7]
Protocol:
-
Animal Model: Acute pancreatitis is induced in mice (e.g., CD-1 mice) by intraperitoneal (i.p.) injections of cerulein, a cholecystokinin analogue.
-
Treatment: this compound is administered to the mice, typically via i.p. injection, at a specified dose (e.g., 10 mg/kg).[7] A vehicle control group receives the solvent used to dissolve the inhibitor.
-
Assessment of Pancreatitis Severity: After a set period, the mice are euthanized, and the severity of pancreatitis is assessed by:
-
Histological examination: Pancreatic tissue is collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate edema, inflammation, and necrosis.
-
Biochemical markers: Blood samples are collected to measure serum levels of pancreatic enzymes like amylase and lipase.
-
Inflammatory markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the pancreas or serum can be quantified using methods like ELISA.
-
-
Data Analysis: The aformentioned parameters are compared between the vehicle-treated and this compound-treated groups to determine the protective effect of the inhibitor.
Visualizations
sEH Signaling Pathway
Caption: The sEH signaling pathway and the mechanism of this compound.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and evaluation of this compound.
References
- 1. scbt.com [scbt.com]
- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to sEH Inhibitor-16 (AR9281)
For Researchers, Scientists, and Drug Development Professionals
Introduction
sEH inhibitor-16, also known as AR9281 or 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea, is a potent and selective small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The inhibition of sEH elevates the endogenous levels of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological pathways associated with this compound, serving as a vital resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid. While it is soluble in organic solvents such as DMSO, DMF, and ethanol, its aqueous solubility has been reported with some variation, described as both "surprisingly high for a urea" and practically insoluble. For practical purposes, stock solutions are typically prepared in DMSO.
Table 1: Physicochemical Properties of this compound (AR9281)
| Property | Value | Source |
| IUPAC Name | 1-(1-acetylpiperidin-4-yl)-3-(tricyclo[3.3.1.1³,⁷]decan-1-yl)urea | PubChem |
| Synonyms | AR9281, APAU, UC1153 | Multiple Sources |
| Molecular Formula | C₁₈H₂₉N₃O₂ | PubChem |
| Molecular Weight | 319.44 g/mol | PubChem |
| CAS Number | 913548-29-5 | MedKoo Biosciences[1] |
| Appearance | Solid powder | MedKoo Biosciences[1] |
| IC₅₀ (human sEH) | 7 nM - 13.8 nM | Cayman Chemical[2], MedchemExpress[3] |
| IC₅₀ (murine sEH) | 1.7 nM | MedchemExpress[3] |
| Half-life (T₁/₂) in mice | 7.6 hours | MedChemExpress |
| Max Plasma Concentration (Cₘₐₓ) in mice | 4.17 ng/mL (at 10 mg/kg i.p.) | MedChemExpress |
| Solubility in DMSO | ≥ 20 mg/mL | Cayman Chemical[2], TargetMol |
| Solubility in Ethanol | 30 mg/mL | Cayman Chemical[2] |
| Solubility in DMF | 20 mg/mL | Cayman Chemical[2] |
| Aqueous Solubility | Poorly soluble; specific quantitative data varies. | MedKoo Biosciences[1] |
| Storage | Store at -20°C for long-term stability. | MedchemExpress[3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the enzymatic activity of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of EETs into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By blocking this degradation pathway, AR9281 increases the bioavailability of EETs, which in turn modulate various downstream signaling cascades.
Key signaling pathways influenced by the inhibition of sEH include:
-
NF-κB Signaling Pathway: EETs have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. By inhibiting the degradation of IκB, the inhibitory protein of NF-κB, EETs prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Evidence suggests that sEH inhibition can modulate MAPK signaling, although the precise mechanisms and downstream effects can be cell-type and context-dependent.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling: There is a known interplay between the sEH pathway and PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. sEH inhibitors can influence PPARγ activity, contributing to their anti-inflammatory effects.
Experimental Protocols
Synthesis of 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281)
The synthesis of AR9281 can be achieved through a multi-step process. A general synthetic route is outlined below, based on procedures for similar 1,3-disubstituted ureas.
Protocol:
-
Formation of Adamantyl Isocyanate: React 1-adamantylamine with a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene) in the presence of a non-nucleophilic base (e.g., triethylamine) to form adamantyl isocyanate.
-
Urea Formation: React the adamantyl isocyanate with tert-butyl 4-aminopiperidine-1-carboxylate in an anhydrous aprotic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an appropriate solvent.
-
Acetylation: Acetylate the free secondary amine of the piperidinyl urea with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine, pyridine) to yield the final product, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281).
-
Purification: The final compound is purified by column chromatography on silica gel or by recrystallization. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of IC₅₀ using a Fluorescence-Based Assay
The inhibitory potency of AR9281 against sEH can be determined using a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of the epoxide by sEH leads to the release of a fluorescent product.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AR9281 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the AR9281 stock solution in DMSO to create a range of concentrations.
-
Prepare a working solution of recombinant human or murine sEH in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).
-
Prepare a working solution of the fluorogenic substrate PHOME in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add a small volume of the diluted AR9281 solutions to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Add the sEH enzyme solution to all wells except for the blank (buffer only).
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding the PHOME substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm) in kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of AR9281.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the AR9281 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a thermodynamic solubility assay to determine the equilibrium solubility of AR9281 in an aqueous buffer.
Protocol:
-
Sample Preparation:
-
Add an excess amount of solid AR9281 to a series of vials containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4). Ensure that undissolved solid is visible.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of AR9281 in the diluted supernatant using a validated analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or LC-MS.
-
Prepare a standard curve of AR9281 in the same solvent to accurately determine the concentration.
-
-
Calculation:
-
Calculate the solubility of AR9281 in the aqueous buffer, taking into account the dilution factor, and express the result in µg/mL or mM.
-
Stability
The stability of AR9281 is a critical parameter for its handling, storage, and formulation. While specific, detailed public data on its stability under various conditions are limited, general stability testing protocols for small molecules should be followed.
Considerations for Stability Testing:
-
pH Stability: The stability of AR9281 should be assessed in aqueous solutions at different pH values (e.g., acidic, neutral, and basic) to understand its susceptibility to hydrolysis.
-
Thermal Stability: The compound should be stored at recommended temperatures (-20°C for long-term). Stability at elevated temperatures should be evaluated to understand its degradation profile under stress conditions.
-
Photostability: Exposure to light can cause degradation of some small molecules. Photostability studies should be conducted according to ICH guidelines.
-
Oxidative Stability: The potential for oxidative degradation should be investigated, especially if the molecule is intended for formulation in an environment where it might be exposed to oxidative stress.
Conclusion
This compound (AR9281) is a well-characterized and potent inhibitor of soluble epoxide hydrolase with demonstrated preclinical efficacy in models of hypertension and inflammation. This technical guide provides essential information on its chemical properties, synthesis, and key experimental protocols. The provided data and methodologies will be valuable for researchers investigating the therapeutic potential of sEH inhibition and for those working on the development of novel sEH inhibitors. Further studies to fully elucidate its aqueous solubility and comprehensive stability profile are warranted to support its continued development.
References
- 1. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Soluble Epoxide Hydrolase (sEH)
An In-depth Technical Guide on the Mechanism of Action of sEH Inhibitor-16
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It is a bifunctional enzyme, possessing both an N-terminal phosphatase and a C-terminal hydrolase domain. The hydrolase domain is the primary target of sEH inhibitors. This domain is responsible for the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH, therefore, represents a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain, by stabilizing and increasing the endogenous levels of EETs.
This compound: Overview and Mechanism of Action
While "this compound" is a general descriptor, the scientific literature contains numerous potent inhibitors of this enzyme. For the purpose of this guide, we will focus on the well-characterized inhibitor 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), a compound often cited for its high potency and selectivity.
The primary mechanism of action for urea-based inhibitors like TPPU involves the formation of a stable complex with the catalytic site of the sEH enzyme. The inhibitor mimics the transition state of the epoxide ring-opening reaction. The urea carbonyl oxygen forms hydrogen bonds with key tyrosine residues (Tyr383 and Tyr466) in the active site, while other parts of the inhibitor molecule establish hydrophobic and van der Waals interactions with surrounding amino acid residues. This tight binding effectively blocks the access of the natural substrate, EETs, to the catalytic site, thereby preventing their hydrolysis.
Signaling Pathway of sEH Inhibition
The inhibition of sEH leads to the accumulation of EETs, which can then exert their biological effects through various signaling pathways. EETs are known to activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of cell membranes and vasodilation. They also have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB).
Quantitative Data for sEH Inhibitors
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these values for TPPU against human sEH.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| TPPU | Human sEH | 0.8 | 0.5 |
Experimental Protocols
The characterization of sEH inhibitors involves a series of in vitro and in vivo experiments. Below are the detailed methodologies for key assays.
Enzyme Inhibition Assay (IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce the activity of the sEH enzyme by 50%.
Materials:
-
Recombinant human sEH enzyme
-
Substrate: cyano(2-methoxynaphthalen-6-yl)methyl (S)-3-phenyloxirane-2-carboxylate (CMNPC)
-
Inhibitor (e.g., TPPU)
-
Assay buffer: Bis-Tris/HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA)
-
96-well microplate reader (fluorescence)
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the sEH enzyme.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation: 330 nm, emission: 465 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of sEH inhibitors in a more physiologically relevant context.
Example: Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Macrophages
Cell Line:
-
RAW 264.7 murine macrophages
Materials:
-
LPS (from E. coli)
-
sEH inhibitor (TPPU)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the sEH inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of inflammatory cytokines (TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of the inhibitor on cytokine production.
Conclusion
sEH inhibitors, exemplified by potent compounds like TPPU, represent a significant area of research for the development of novel therapeutics. Their mechanism of action, centered on the stabilization of beneficial EETs, has been well-elucidated through a combination of biochemical and cell-based assays. The detailed protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of this important class of inhibitors.
structure-activity relationship of sEH inhibitor-16
An In-depth Technical Guide to the Structure-Activity Relationship of Soluble Epoxide Hydrolase (sEH) Inhibitors Related to Compound 16
This document provides a detailed examination of the structure-activity relationships (SAR) for a class of potent urea-based soluble epoxide hydrolase (sEH) inhibitors, with a focus on the principles guiding the development of compounds exemplified by "inhibitor 16," a potent and orally bioavailable agent. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2][3] It metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][3][4] By inhibiting sEH, the endogenous levels of beneficial EETs can be stabilized, making sEH a promising therapeutic target for a range of conditions including hypertension, inflammation, and neuropathic pain.[1][2][5][6] The most potent inhibitors of sEH are often urea-based compounds, though these can sometimes suffer from poor bioavailability.[5] Research has focused on modifying these structures to improve their potency and pharmacokinetic profiles.[2][7]
Core Pharmacophore and Binding Interactions
The discovery of potent urea-based sEH inhibitors was a significant advancement in the field. These molecules, such as inhibitor 16, typically feature a 1,3-disubstituted urea as the central pharmacophore.[1] This central moiety is crucial as it mimics a transition state of the epoxide hydrolysis and forms key hydrogen bonds within the enzyme's active site.
The sEH active site is a hydrophobic, L-shaped tunnel.[1] The urea carbonyl of the inhibitor interacts with the catalytic aspartate residue (Asp335 in human sEH), while the urea nitrogens form hydrogen bonds with the catalytic tyrosines (Tyr381 and Tyr465) that activate the epoxide substrate.[1][5] The two hydrophobic ends of the inhibitor occupy different regions of this tunnel, making their composition critical for potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The SAR of this class of inhibitors can be systematically understood by examining three key structural components: the central urea pharmacophore, the "left-hand side" (LHS) hydrophobic moiety, and the "right-hand side" (RHS) moiety, which often incorporates features to improve potency and physical properties.
The Central Pharmacophore
While 1,3-disubstituted ureas are highly potent, modifications to this central group have been explored. Replacing the urea with an amide function can retain activity, although it may lead to a modest decrease in potency against human sEH compared to the corresponding urea.[2] However, amide-based inhibitors can offer improved physical properties like solubility.[7] Carbamates and related structures have also been investigated.[1]
The "Left-Hand Side" (LHS) Moiety
This part of the inhibitor typically consists of a hydrophobic group that occupies one end of the catalytic pocket.
-
Hydrophobicity is Key : Aromatic or aliphatic groups are effective. For instance, replacing an adamantane group with other aromatic or aliphatic moieties can be done while retaining potency.[1]
-
Substitution Pattern : For aromatic rings on the LHS, substitution is critical. Ortho-substitution on the phenyl group has been shown to cause a dramatic decrease in potency.[1]
The "Right-Hand Side" (RHS) Moiety
The RHS of the molecule plays a crucial role in fine-tuning potency, selectivity, and pharmacokinetic properties. The development of inhibitor 16 highlights the importance of this region.
-
Addition of Polar Groups : The addition of a carboxylic acid to the terminal phenyl group on the RHS led to the orally bioavailable and potent sEH inhibitor 16.[1] This polar group is thought to extend out of the catalytic pocket and can significantly improve aqueous solubility and PK properties.[2]
-
Piperidine Scaffold : A common strategy involves incorporating a piperidine ring on the RHS. Large amide substituents attached to this piperidine ring generally improve the potency of the inhibitors.[8][9]
-
Size of Substituents : As the size of the amide substituent on the piperidine ring increases, the potency against human sEH generally increases. For example, adding a methyl group to the α-carbon of the amide can improve potency nearly five-fold.[8] However, very large substituents can negatively impact pharmacokinetic profiles.[8][9]
Quantitative Data and Comparative Analysis
The following tables summarize quantitative data for sEH inhibitors, illustrating the SAR principles discussed above.
Table 1: Potency of Representative Urea-Based sEH Inhibitors
| Compound | Description | IC50 (human sEH) | Reference |
| sEH inhibitor-16 (AR9281) | Urea-based inhibitor with piperidine and terminal acid moiety. | 2 nM | [10] |
| TPPU | Piperidyl-urea inhibitor with a small R₂ substituent. | 3.1 nM (Kᵢ) | [8] |
| AUDA | Adamantane-urea based inhibitor. | - | [1] |
| Compound 3 | Precursor to inhibitor 16, lacking the terminal carboxylic acid. | Lower potency and bioavailability than 16. | [1] |
Table 2: SAR of Piperidyl-Urea Inhibitors (Modification of R₂ Amide Group)
| Inhibitor No. | R₁ Group | R₂ Amide Substituent | Kᵢ (human sEH, nM) | Reference |
| 2 | 4-CF₃-Ph | -CH₃ | 15.0 ± 0.6 | [8] |
| 4 | 4-CF₃-Ph | -CH(CH₃)₂ | 3.3 ± 0.2 | [8] |
| 5 | 4-CF₃-Ph | -cyclopropyl | 2.5 ± 0.1 | [8] |
| 6 | 4-CF₃-Ph | -C(CH₃)₃ | 1.1 ± 0.1 | [8] |
Data sourced from Table 1 in the reference. This table demonstrates that increasing the steric bulk of the R₂ substituent (from methyl to t-butyl) generally increases potency.[8]
Table 3: SAR of Piperidyl-Urea Inhibitors (Modification of R₁ Phenyl Group)
| Inhibitor No. | R₁ Phenyl Substituent | R₂ Amide Substituent | Kᵢ (human sEH, nM) | Reference |
| 6 | 4-CF₃ | -C(CH₃)₃ | 1.1 ± 0.1 | [8] |
| 11 | 4-isopropyl | -C(CH₃)₃ | 1.8 ± 0.1 | [8] |
| 14 | 4-OCF₃ | -C(CH₃)₃ | 0.49 ± 0.03 | [8] |
Data sourced from Table 2 in the reference. This table shows that modifying the electronics and size of the R₁ phenyl substituent significantly impacts inhibitory potency.[8]
Experimental Protocols
The characterization of sEH inhibitors involves a suite of standardized in vitro and in vivo assays.
sEH Inhibition Assay (IC₅₀/Kᵢ Determination)
-
Objective : To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀) or to determine the binding affinity (Kᵢ).
-
Methodology :
-
Enzyme Source : Homogenous, recombinant sEH from human or other species is used.[1]
-
Substrate : A common fluorogenic substrate is cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).[6]
-
Procedure : The enzyme is incubated with various concentrations of the inhibitor. The reaction is initiated by the addition of the substrate. The rate of fluorescent product formation is measured over time using a plate reader.
-
Data Analysis : IC₅₀ values are calculated by fitting the dose-response data to a suitable equation.
-
Kᵢ Determination : A Förster resonance energy transfer (FRET)-based displacement assay can also be used to determine the inhibitor's binding affinity (Kᵢ).[8][11]
-
Aqueous Solubility Assay
-
Objective : To measure the solubility of the compound in a physiologically relevant buffer.
-
Methodology :
-
A solution of the inhibitor is prepared in an organic solvent and added to a phosphate buffer (e.g., 0.1 M, pH 7.4).[8][11]
-
The mixture is shaken or stirred for a set period (e.g., 24 hours) to reach equilibrium.
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the aqueous phase is quantified, typically by HPLC or LC-MS/MS.
-
Microsomal Stability Assay
-
Objective : To assess the metabolic stability of an inhibitor in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.
-
Methodology :
-
The inhibitor (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (e.g., human, mouse) at 37°C.[12]
-
The reaction is initiated by adding an NADPH generating system, which is required for the activity of most P450 enzymes. A control reaction is run without NADPH.[12]
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
The reaction is quenched by adding an organic solvent like methanol or acetonitrile.
-
The remaining concentration of the parent inhibitor is quantified by LC-MS/MS. The rate of disappearance is used to calculate the metabolic half-life (t₁/₂).[12]
-
In Vivo Pharmacokinetic (PK) Studies
-
Objective : To determine the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor in an animal model.
-
Methodology :
-
Animal Model : Male Swiss Webster or CD-1 mice are commonly used.[8][10]
-
Administration : The inhibitor is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.). The compound is often formulated in a vehicle like oleic acid-rich triglyceride containing 20% PEG400 to ensure solubility.[8][9]
-
Sample Collection : Blood samples (e.g., 10 µL) are collected serially from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[6]
-
Analysis : The concentration of the inhibitor in the blood or plasma is determined by a validated UPLC-MS/MS method.[6]
-
Parameter Calculation : Key PK parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), half-life (t₁/₂), and area under the curve (AUC) are calculated from the concentration-time profile.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological pathway and a typical experimental workflow for sEH inhibitor development.
Caption: The sEH enzymatic pathway and point of inhibition.
Caption: A typical workflow for sEH inhibitor evaluation.
Caption: Key structural elements of urea-based sEH inhibitors.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Activity of 4,6-disubstituted Pyridin-2(1H)-ones as Novel Inhibitors of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Potency of sEH Inhibitor-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain. This technical guide provides an in-depth overview of the in vitro potency of sEH inhibitor-16, a potent and selective inhibitor of this enzyme.
This compound, also known as Compound 28, has demonstrated significant inhibitory activity against soluble epoxide hydrolase.[1] This document details its quantitative potency, the experimental protocols used for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Core Data Presentation
The in vitro potency of this compound has been determined using various assay formats. The following table summarizes the key quantitative data available for this compound.
| Compound ID | Assay Type | Target | Parameter | Value | Reference |
| This compound (Compound 28) | Fluorometric Assay | Human sEH | IC50 | 2 nM | [1] |
| Compound 16 | Not Specified | Human sEH | Potency | Low Nanomolar | [2] |
Experimental Protocols
The determination of the in vitro potency of sEH inhibitors relies on robust and sensitive assay methodologies. The most common approach is a fluorometric assay utilizing a substrate that becomes fluorescent upon hydrolysis by sEH.
Fluorometric sEH Inhibition Assay Protocol
This protocol is a representative method for determining the IC50 value of this compound.
1. Materials and Reagents:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
sEH Assay Buffer (e.g., 25 mM BisTris–HCl, pH 7.0, containing 0.1 mg/ml BSA)
-
sEH substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
This compound (test compound)
-
Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Black 96-well microtiter plates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~330/465 nm or ~362/460 nm.[3][4][5]
2. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in sEH Assay Buffer to create a range of test concentrations.
-
-
Assay Setup:
-
In a black 96-well microtiter plate, add the appropriate volume of the diluted this compound solutions to the respective wells.
-
Include wells for a vehicle control (containing only DMSO in assay buffer) and a positive control inhibitor.
-
Add the sEH enzyme solution to all wells except for the background control wells.
-
Incubate the plate at 30°C for 5 minutes to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation and Measurement:
-
Prepare the sEH substrate solution (PHOME) in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~330-362 nm and an emission wavelength of ~460-465 nm.[3][5] Readings are typically taken every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) for each well.
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of sEH
The following diagram illustrates the role of soluble epoxide hydrolase in the arachidonic acid metabolic pathway.
Experimental Workflow for sEH Inhibition Assay
This diagram outlines the key steps involved in the in vitro fluorometric assay for determining the potency of an sEH inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
Determining the Potency of sEH Inhibitor-16: A Technical Guide
An in-depth examination of the methodologies and data for establishing the IC50 value of the potent soluble epoxide hydrolase inhibitor, sEH inhibitor-16.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the determination of the half-maximal inhibitory concentration (IC50) value for this compound, a potent antagonist of soluble epoxide hydrolase (sEH). This document outlines the critical role of sEH in inflammatory signaling pathways, details the experimental protocols for assessing inhibitor potency, and presents the quantitative data for this compound.
Introduction to Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively dampens these protective pathways. Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions, including hypertension, inflammatory disorders, and pain.
This compound: A Potent Modulator
This compound, also identified as compound 28 in select literature, has emerged as a highly potent inhibitor of soluble epoxide hydrolase. Its ability to block the enzymatic activity of sEH at nanomolar concentrations makes it a valuable tool for research and a promising candidate for therapeutic development.
Quantitative Analysis of this compound Potency
The inhibitory potency of this compound against human soluble epoxide hydrolase was determined using a fluorescence-based assay. The resulting IC50 value is summarized in the table below.
| Compound | Target Enzyme | IC50 Value |
| This compound (Compound 28) | Human sEH | 2 nM |
Experimental Protocol: Fluorescence-Based sEH Inhibition Assay
The determination of the IC50 value for this compound is typically achieved through a robust and sensitive fluorescence-based in vitro assay. This method relies on the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product by sEH.
Principle:
The assay utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[1][2] In the presence of active sEH, PHOME is hydrolyzed, leading to the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of fluorescence increase is directly proportional to the sEH activity. When an inhibitor, such as this compound, is present, it binds to the enzyme, reducing its activity and consequently slowing the rate of fluorescent product formation. The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.
Materials and Reagents:
-
Human recombinant soluble epoxide hydrolase (sEH)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorogenic substrate (e.g., PHOME)
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA))
-
96-well black microplates
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.[1][3]
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a range that will encompass the expected IC50 value. Prepare a solution of human recombinant sEH in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.
-
Pre-incubation: To each well of a 96-well microplate, add the sEH enzyme solution. Subsequently, add the various concentrations of this compound to the respective wells. Include control wells containing the enzyme and assay buffer with the solvent used for the inhibitor (vehicle control) and wells with buffer only (background control). Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (PHOME) solution to all wells.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic assay) or after a fixed incubation period (endpoint assay) at the appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm).[1][3]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Visualizing the Core Concepts
To further elucidate the experimental and biological context of this compound's IC50 determination, the following diagrams are provided.
References
An In-Depth Technical Guide to the Target Specificity of sEH Inhibitor-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of inflammatory and cardiovascular diseases. This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory lipid mediators, specifically epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH diminishes their beneficial effects. Consequently, the development of potent and selective sEH inhibitors is a key strategy in modern drug discovery. This guide provides a comprehensive technical overview of the target specificity of a notable example, sEH inhibitor-16, a potent inhibitor of the enzyme.
Core Target Affinity and Potency of this compound
This compound has demonstrated high potency against its primary target, soluble epoxide hydrolase. The primary metric for its activity is the half-maximal inhibitory concentration (IC50), which has been determined to be 2 nM .[1][2] This low nanomolar value indicates a strong interaction with the sEH enzyme. While the specific inhibitory constant (Ki) for this compound is not widely published, the low IC50 value suggests a high binding affinity. For many urea-based sEH inhibitors, the kinetic constants (Ki) are in the low nanomolar range, indicating they act as competitive inhibitors at stoichiometric concentrations and have a tight association with the target enzyme.[3]
Table 1: Quantitative Data for this compound
| Parameter | Value | Target Enzyme |
| IC50 | 2 nM | Soluble Epoxide Hydrolase (sEH) |
Off-Target Selectivity Profile
A critical aspect of any therapeutic candidate is its selectivity for the intended target over other proteins in the proteome, particularly those that are structurally related. While a detailed public selectivity panel for this compound is not available, the general class of sEH inhibitors has been profiled for off-target effects. For instance, similar compounds have been tested against panels of other enzymes and receptors to ensure high selectivity.[4] A key consideration for sEH inhibitors is their selectivity against microsomal epoxide hydrolase (mEH), another member of the epoxide hydrolase family. The mammalian sEH is selective for aliphatic epoxides like fatty acid epoxides, whereas mEH shows more selectivity for cyclic and arene epoxides.[4] Potent sEH inhibitors are designed to exhibit high selectivity for sEH over mEH.[4]
Signaling Pathway of Soluble Epoxide Hydrolase and Inhibition
The signaling pathway involving sEH is centered on the metabolism of arachidonic acid. Cytochrome P450 (CYP) enzymes convert arachidonic acid into various epoxyeicosatrienoic acids (EETs). These EETs have vasodilatory and anti-inflammatory properties. Soluble epoxide hydrolase acts as a key negative regulator in this pathway by converting EETs into dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their beneficial signaling effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Soluble Epoxide Hydrolase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), an enzyme primarily found in the liver, kidney, and brain, plays a critical role in the metabolism of endogenous signaling lipids.[1][2] Specifically, it converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1][2][3] This action makes sEH a compelling therapeutic target for a multitude of diseases characterized by underlying inflammatory processes. Inhibition of sEH preserves the beneficial effects of EETs, offering potential treatments for cardiovascular diseases, central nervous system disorders, and metabolic conditions.[1][2][3] This technical guide delves into the foundational research on sEH inhibitors, providing a comprehensive overview of key discoveries, signaling pathways, experimental protocols, and quantitative data to support ongoing research and drug development efforts.
The Arachidonic Acid Cascade and sEH Signaling
The metabolism of arachidonic acid (AA) is a central pathway in inflammatory and immune responses.[4][5][6] Liberated from the cell membrane by phospholipase A2, AA is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase.[4][6][7][8] The CYP pathway produces EETs, which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][3] Soluble epoxide hydrolase acts as a key regulator in this cascade by hydrolyzing EETs to DHETs, thereby diminishing their protective effects.[1][2][3] Inhibition of sEH shifts the balance towards higher levels of EETs, thus amplifying their beneficial signaling.[1][2][3]
Key Classes and Potency of sEH Inhibitors
The development of sEH inhibitors has been a significant area of research since the late 1990s.[1] Early discoveries focused on urea-based compounds, which have since been extensively optimized to improve potency, selectivity, and pharmacokinetic properties.[1][9] Amide and carbamate-based inhibitors have also emerged as important classes of sEH inhibitors.[9]
| Inhibitor Class | Key Examples | Target | IC50 (nM) | Reference |
| Urea-Based | N,N'-dicyclohexylurea (DCU) | Mouse sEH | tens of nM | [1] |
| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | Human sEH | 13.3 ± 0.8 µM | [10] | |
| 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) | Human sEH | 0.9 ± 0.1 (Ki) | [11] | |
| 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) | Human sEH | Not Specified | [12] | |
| Amide-Based | Various amide derivatives | Mouse & Human sEH | Potency can be comparable to ureas for mouse sEH, but may decrease for human sEH. | [1] |
| Natural Products | Tanshinone IIA | Human sEH | 870 (Ki) | [13] |
| Cryptotanshinone | Human sEH | 6700 (Ki) | [13] | |
| Other | GSK2256294 | Human sEH | Not Specified | [14] |
| Compound G1 | Human sEH | 0.05 | [15] | |
| Compound G1 | Mouse sEH | 0.14 | [15] |
Experimental Protocols
In Vitro sEH Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of compounds against sEH using a fluorometric assay.[16][17][18][19] The principle is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product.[19]
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer
-
sEH fluorogenic substrate (e.g., PHOME or CMNPC)
-
Test compounds and a known sEH inhibitor (e.g., AUDA) as a positive control
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the test compounds and the positive control.
-
Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired concentration in pre-warmed sEH Assay Buffer.
-
Assay Reaction:
-
Add the diluted test compounds and controls to the microplate wells.
-
Add the diluted sEH enzyme solution to all wells except for the background control wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a short period (e.g., 5-15 minutes) to allow for inhibitor-enzyme interaction.[17][18][19]
-
Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm or 362/460 nm) in kinetic mode for a set duration (e.g., 15-30 minutes).[16][19] Alternatively, an endpoint reading can be taken after a fixed incubation time.[19]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a suitable model.
In Vivo Evaluation of sEH Inhibitors
Preclinical evaluation in animal models is crucial to assess the therapeutic potential of sEH inhibitors.
Common Animal Models:
-
Hypertension Models: Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertension models.[20]
-
Inflammation and Pain Models: Lipopolysaccharide (LPS)-induced inflammation, Freund's adjuvant-induced arthritis, or models of neuropathic pain.[9][15][21]
-
Cardiovascular Disease Models: Myocardial infarction models or models of cardiac hypertrophy.[9]
-
Metabolic Disease Models: Models of diabetes and diabetic neuropathy.[21]
Pharmacokinetic Studies: Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of sEH inhibitors. These studies are typically conducted in rodents and non-human primates.[20][22]
| PK Parameter | Description | Key Findings for Representative sEHIs |
| Cmax | Maximum plasma concentration | Dose-dependent increases observed for TPPU and TPAU.[22] |
| Tmax | Time to reach Cmax | Rapid absorption often observed, with Tmax around 30 minutes for some inhibitors.[20] |
| AUC | Area under the plasma concentration-time curve (drug exposure) | Significantly improved for newer inhibitors like TPCU compared to earlier compounds.[1] |
| t1/2 | Half-life | GSK2256294 exhibited a half-life of 25-43 hours in humans.[14] |
Conclusion
The inhibition of soluble epoxide hydrolase represents a promising therapeutic strategy for a wide range of diseases. Foundational research has led to the development of potent and selective inhibitors, with several compounds advancing to clinical trials. The continued exploration of novel chemical scaffolds, coupled with rigorous in vitro and in vivo evaluation, will be critical in translating the therapeutic potential of sEH inhibition into effective clinical treatments. This guide provides a core foundation for researchers and drug development professionals to build upon in their pursuit of novel sEH-targeted therapies.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. agilent.com [agilent.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for sEH inhibitor-16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental use of sEH inhibitor-16, a potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 2 nM. The following information is intended to guide researchers in studying its therapeutic potential in inflammatory conditions such as acute pancreatitis and sepsis-induced hypotension.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro and In Vivo Pharmacokinetics of this compound
| Parameter | Value | Species | Reference |
| IC50 | 2 nM | Not Specified | |
| T1/2 | 7.6 hours | CD-1 Mice | [1] |
| Cmax | 4.17 ng/mL | CD-1 Mice | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Pancreatitis
| Parameter | Treatment Group | Result | Reference |
| Pancreatic Edema | This compound (10 mg/kg, i.p.) | Reduction in edema | [1] |
| Cell Infiltration | This compound (10 mg/kg, i.p.) | Reduction in cell infiltration | [1] |
| Neutrophil Numbers | This compound (10 mg/kg, i.p.) | Reduction in neutrophil numbers | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Hypotension
| Parameter | Treatment Group | Result | Reference |
| Hypotension | This compound (1 mg/kg, p.o.) | Amelioration of hypotension | [2] |
Experimental Protocols
sEH Enzyme Activity Assay
This protocol is for determining the in vitro inhibitory activity of this compound on soluble epoxide hydrolase.
Materials:
-
Recombinant sEH enzyme
-
This compound
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations.
-
In a 96-well plate, add the recombinant sEH enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only).
-
Incubate the plate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate CMNPC to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Pharmacokinetic Analysis in Mice
This protocol describes the procedure for evaluating the pharmacokinetic profile of this compound in mice.
Materials:
-
CD-1 mice
-
This compound
-
Vehicle for administration (e.g., saline, PEG400/water)
-
Blood collection supplies (e.g., capillaries, EDTA-coated tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Administer this compound to mice via the desired route (e.g., intraperitoneal injection at 10 mg/kg)[1].
-
Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to separate plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Calculate pharmacokinetic parameters including half-life (T1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) using appropriate software.
Cerulein-Induced Acute Pancreatitis in Mice
This protocol details the induction of acute pancreatitis in mice and the evaluation of the therapeutic effect of this compound.
Materials:
-
Mice (e.g., CD-1)
-
Cerulein
-
This compound (10 mg/kg)[1]
-
Saline
-
Materials for tissue collection and analysis (histology, MPO assay)
Procedure:
-
Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein (e.g., 50 µg/kg) for a total of 6-10 hours.
-
Administer this compound (10 mg/kg) via intraperitoneal injection at a designated time point (e.g., before or after cerulein administration)[1].
-
A control group should receive vehicle instead of the inhibitor.
-
At a predetermined time after the final cerulein injection, euthanize the mice and collect the pancreas and blood samples.
-
Assessment of Pancreatic Edema:
-
Dissect the pancreas and weigh it.
-
Dry the pancreas in an oven at 60°C for 24-48 hours until a constant weight is achieved.
-
Calculate the pancreatic water content as: [(wet weight - dry weight) / wet weight] x 100%.
-
-
Histological Analysis:
-
Fix a portion of the pancreas in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides for edema, inflammatory cell infiltration, and necrosis by a blinded observer.
-
-
Myeloperoxidase (MPO) Assay for Neutrophil Infiltration:
-
Homogenize a portion of the pancreatic tissue in a suitable buffer.
-
Determine MPO activity, an indicator of neutrophil presence, using a commercial MPO assay kit according to the manufacturer's instructions.
-
LPS-Induced Hypotension in Mice
This protocol describes the induction of sepsis-related hypotension using lipopolysaccharide (LPS) and the evaluation of this compound's effect.
Materials:
-
Mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (1 mg/kg)[2]
-
Vehicle for oral administration
-
Blood pressure monitoring system for small animals (e.g., tail-cuff method)
Procedure:
-
Acclimate mice to the blood pressure measurement device for several days prior to the experiment.
-
Measure the baseline systolic blood pressure of each mouse.
-
Administer this compound (1 mg/kg) orally[2]. A control group should receive the vehicle.
-
After a specified pre-treatment time, induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).
-
Monitor systolic blood pressure at regular intervals for several hours post-LPS injection.
-
Compare the changes in blood pressure between the inhibitor-treated and vehicle-treated groups to assess the ameliorative effect of this compound on hypotension.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the proposed mechanism of action for sEH inhibitors and a general experimental workflow.
Caption: Mechanism of this compound in reducing inflammation via the NF-κB pathway.
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols: In Vivo Administration of sEH Inhibitor-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH reduces their beneficial effects, which include anti-inflammatory, analgesic, and vasodilatory properties. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases characterized by inflammation.[1][2]
sEH inhibitor-16, also referred to as Compound 28, is a potent and selective inhibitor of soluble epoxide hydrolase with an IC₅₀ of 2 nM.[3][4] In vivo studies have demonstrated its efficacy in reducing inflammatory damage in a murine model of acute pancreatitis.[2][3][4] These application notes provide detailed protocols for the in vivo administration of this compound and an overview of the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical in vivo studies.
Table 1: In Vitro and In Vivo Potency
| Parameter | Value | Species | Reference |
| IC₅₀ | 2 nM | Not Specified | [3][4] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing Route | Animal Model | Reference |
| Dose | 10 mg/kg | Intraperitoneal (i.p.) | CD-1 Mice | [3][4] |
| Cₘₐₓ | 4.17 ng/mL | Intraperitoneal (i.p.) | CD-1 Mice | [3][4] |
| T₁/₂ | 7.6 hours | Intraperitoneal (i.p.) | CD-1 Mice | [3][4] |
Signaling Pathways Modulated by sEH Inhibition
Inhibition of sEH by compounds such as this compound leads to the stabilization and accumulation of EETs. These lipid mediators then modulate several downstream signaling pathways to exert their anti-inflammatory effects. The primary pathways affected are the NF-κB signaling pathway, the PPAR-γ signaling pathway, and the Endoplasmic Reticulum (ER) stress pathway.
sEH and NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.[5][6][7] sEH inhibition, by increasing EET levels, can suppress the activation of the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines.
References
- 1. 2.2. Experimental model of acute pancreatitis [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases [mdpi.com]
Application Notes and Protocols for Soluble Epoxide Hydrolase (sEH) Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of soluble epoxide hydrolase (sEH) inhibitors in mouse models, with a specific focus on "sEH inhibitor-16" and other widely used compounds. The protocols and data presented are intended to serve as a guide for researchers designing in vivo studies to investigate the therapeutic potential of sEH inhibition in various disease models.
Introduction to sEH Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the endogenous levels of EETs are increased, which can lead to beneficial effects such as reduced inflammation, neuroprotection, and improved cardiovascular function. This has made sEH a promising therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Data Presentation: sEH Inhibitor Dosages in Mouse Models
The following table summarizes the dosages and pharmacokinetic parameters of this compound and other commonly used sEH inhibitors in mouse models. This information can aid in the selection of an appropriate inhibitor and dosing regimen for your specific research needs.
| sEH Inhibitor | Mouse Model | Dosage | Administration Route | Key Findings | Pharmacokinetic Parameters (in mice) |
| This compound | Cerulein-induced acute pancreatitis | 10 mg/kg | Intraperitoneal (i.p.) | Reduced edema, cell infiltration, and neutrophil numbers.[1] | T½: 7.6 hours, Cmax: 4.17 ng/mL (in CD-1 mice).[1] |
| TPPU | Alzheimer's Disease (5xFAD model) | Administered in drinking water | Oral | Reversed microglia and astrocyte reactivity, reduced β-amyloid pathology, and improved cognitive function.[2][3] | T½: 37 ± 2.5 hours (after 3 mg/kg oral gavage).[4] |
| TPPU | High-fat, high-salt diet-induced insulin resistance and hypertension | 1 mg/kg/day | Not specified | Alleviated insulin resistance and hypertension.[5] | Not specified in this study. |
| t-AUCB | High-fat diet-induced hepatic steatosis | 20 mg/L in drinking water | Oral | Attenuated hepatic steatosis.[4][6] | Oral bioavailability: 68 ± 22% (at 0.1 mg/kg).[7] |
| t-AUCB | Lipopolysaccharide (LPS)-induced inflammation | 1 mg/kg | Oral (p.o.) | Reversed the decrease in the plasma ratio of lipid epoxides to their corresponding diols.[7] | Not specified in this study. |
| AEPU | Atherosclerosis (Apolipoprotein E-knockout model) | 90 µg/mL in drinking water (approx. 10 mg/kg/day) | Oral | Reduced the formation of aortic plaque. | Not specified in this study. |
| AR9281 | High-fat, high-fructose diet-induced obesity | 200 mg/kg/day (administered twice daily) | Oral gavage | Promoted weight loss by reducing appetite and increasing metabolic rate. | Not specified in this study. |
| UB-SCG-74 | Alzheimer's Disease (5XFAD model) | 30 mg/kg | Oral | Improved cognition and synaptic plasticity.[8] | Cmax: 12 µM, Tmax: 0.5 hours.[8] |
Signaling Pathway
The diagram below illustrates the central role of soluble epoxide hydrolase (sEH) in the metabolism of arachidonic acid and the mechanism of action for sEH inhibitors.
Caption: The sEH signaling pathway and point of inhibition.
Experimental Protocols
Below are detailed protocols for the administration of sEH inhibitors to mouse models based on methods cited in the literature.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This protocol is based on the methodology used in a study of acute pancreatitis in mice.[1]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and/or Tween 80, depending on the inhibitor's solubility)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Mouse scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the inhibitor in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final volume with a sterile vehicle (e.g., saline) to achieve the desired concentration for a 10 mg/kg dose. The final concentration of the organic solvent should be minimized and tested for toxicity.
-
Ensure the solution is homogenous. Gentle warming or vortexing may be required.
-
Prepare a vehicle-only solution to be used as a control.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly with its head down.
-
Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the internal organs.
-
Slowly inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 2: Oral Administration of sEH Inhibitors in Drinking Water
This method is suitable for chronic studies and is less stressful for the animals than repeated injections or gavage.[2][3][6]
Materials:
-
sEH inhibitor (e.g., TPPU, t-AUCB)
-
Drinking water bottles
-
Vehicle if required for solubility (e.g., PEG400)[4]
-
Graduated cylinders for accurate measurement
Procedure:
-
Preparation of Medicated Drinking Water:
-
Determine the desired final concentration of the sEH inhibitor in the drinking water (e.g., 20 mg/L for t-AUCB).[4]
-
If the inhibitor is not readily water-soluble, first dissolve it in a small amount of a suitable vehicle like PEG400.[4]
-
Add the dissolved inhibitor or the inhibitor directly to the total volume of drinking water and mix thoroughly to ensure a homogenous solution.
-
Prepare fresh medicated water regularly (e.g., every 2-3 days) to ensure stability and consistent dosing.
-
Provide a control group with drinking water containing the vehicle alone.
-
-
Administration and Monitoring:
-
Fill the drinking water bottles with the prepared solution and place them on the mouse cages.
-
Measure water consumption regularly to estimate the daily dose received by the animals. This can be done by weighing the water bottles at the beginning and end of a set period.
-
Ensure that the medicated water is the only source of hydration for the mice.
-
Protocol 3: Oral Gavage Administration of sEH Inhibitors
Oral gavage ensures the administration of a precise dose at a specific time.
Materials:
-
sEH inhibitor
-
Vehicle (e.g., triolein, corn oil, or an aqueous solution with a suspending agent)[7]
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Mouse scale
Procedure:
-
Preparation of Dosing Formulation:
-
Prepare a solution or suspension of the sEH inhibitor in the chosen vehicle at the desired concentration.
-
Ensure the formulation is homogenous before each administration, especially if it is a suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the exact volume to be administered.
-
Gently restrain the mouse and hold it in a vertical position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., fluid coming from the nose).
-
Experimental Workflow Example
Caption: A typical experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of soluble epoxide hydrolase alleviates insulin resistance and hypertension via downregulation of SGLT2 in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Soluble Epoxide Hydrolase Attenuates High-Fat-Diet–Induced Hepatic Steatosis by Reduced Systemic Inflammatory Status in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Formulating sEH Inhibitor-16 for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of sEH inhibitor-16, a potent soluble epoxide hydrolase (sEH) inhibitor, for use in preclinical animal research. Due to the characteristically poor aqueous solubility of many sEH inhibitors, appropriate formulation is critical for achieving accurate and reproducible results in in vivo studies.[1][2][3][4]
Introduction to this compound
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic target for a range of conditions including hypertension, inflammation, and pain.[1][5]
This compound is a highly potent inhibitor of sEH with an IC50 of 2 nM.[6] While the addition of a carboxylic acid moiety in its structure is suggested to improve oral bioavailability, compounds of this class often present formulation challenges due to low water solubility.[3][5] This document outlines strategies and detailed protocols to overcome these challenges for both oral and parenteral administration routes in animal models.
Physicochemical Properties and Formulation Challenges
A summary of the known properties of this compound and related compounds is presented below. Researchers should ideally confirm the specific properties of their batch of this compound.
| Property | Value / Observation | Implication for Formulation |
| Potency (IC50) | 2 nM[6] | High potency allows for lower doses, which can ease formulation. |
| Solubility | Generally low aqueous solubility is characteristic of this class of inhibitors.[1][2][3] | Requires solubilization enhancement techniques for both oral and parenteral routes. |
| Lipophilicity (LogP) | Likely high, a common feature of potent sEH inhibitors.[3] | Suggests good permeability but poor dissolution. Lipid-based formulations may be suitable. |
| Chemical Structure | Contains a 1,3-disubstituted urea pharmacophore.[5] | This scaffold is common in potent sEH inhibitors but is associated with poor physical properties.[1][3] |
| Administration Route in Mice | Intraperitoneal (i.p.) injection has been used.[6] | Provides a direct route of administration, but oral formulations are often preferred for chronic studies. |
Signaling Pathway of sEH Inhibition
The mechanism of action for sEH inhibitors involves the modulation of the arachidonic acid cascade. The following diagram illustrates the central role of sEH and the effect of its inhibition.
Experimental Protocols
The following protocols are provided as starting points for the formulation of this compound. It is crucial to assess the physical and chemical stability of the final formulation.
Protocol 1: Oral Gavage Formulation (Suspension)
This protocol is suitable for initial in vivo efficacy and pharmacokinetic studies where a simple suspension is desired.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Alternative Vehicle: 1% (w/v) Methylcellulose (MC) in deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of CMC or MC powder.
-
Heat about one-third of the required volume of deionized water to 60-70°C.
-
Slowly add the CMC or MC powder to the heated water while stirring vigorously to prevent clumping.
-
Once dispersed, add the remaining volume of cold deionized water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the Suspension:
-
Accurately weigh the required amount of this compound for the target dose concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).
-
Place the powder in a mortar.
-
Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle in small portions while continuously stirring or mixing.
-
Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before and during administration to ensure dose uniformity.
-
Workflow for Oral Suspension Preparation:
Protocol 2: Solubilized Formulation for Oral or Intraperitoneal Administration
For compounds with very poor solubility, or when a solution is required, a co-solvent or lipid-based system may be necessary. This protocol uses common excipients for enhancing solubility.[7][8]
Materials:
-
This compound
-
Solvents/Excipients:
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) for parenteral administration
Procedure:
-
Solubility Screening (Recommended):
-
Determine the approximate solubility of this compound in individual and combinations of excipients (e.g., PEG400, PG, Tween 80) to identify a suitable vehicle system.
-
-
Vehicle Preparation (Example: PEG400/Tween 80/Saline):
-
A common vehicle for poorly soluble compounds is a mixture such as 10% Tween 80, 10% PEG400, and 80% Saline. Caution: The final concentration of organic solvents and surfactants should be minimized and tested for tolerability in the animal model.
-
Prepare the vehicle by mixing the required volumes of PEG400 and Tween 80. Then, add the saline and mix until a clear solution is formed.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the prepared vehicle to the vial.
-
Vortex thoroughly. If the compound does not fully dissolve, use a sonicator bath for 5-15 minutes. Gentle warming (to 30-40°C) may also aid dissolution but check for compound stability.
-
Visually inspect the solution for any undissolved particles against a light and dark background.
-
-
Sterilization (for i.p. injection):
-
If for parenteral use, the final solution must be sterile.[9] Filter the drug solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Logical Flow for Selecting a Formulation Strategy:
Data Summary and Comparison of Formulation Approaches
| Formulation Type | Key Components | Pros | Cons | Best For |
| Aqueous Suspension | This compound, 0.5% CMC or 1% MC in water | - Simple to prepare- Avoids organic solvents- Good for initial screening | - Potential for inaccurate dosing if not uniformly suspended- May have lower/variable bioavailability | - Oral administration- High-throughput screening- Studies where co-solvents are undesirable |
| Co-solvent/Surfactant Solution | This compound, PEG400, Tween 80, Saline/PBS | - Homogeneous solution ensures dose accuracy- Can improve bioavailability- Suitable for oral and i.p. routes | - Excipients may have their own biological effects[10]- Potential for drug precipitation upon dilution in vivo- Requires tolerability studies | - Oral or i.p. administration- Pharmacokinetic studies- When a true solution is required for reproducibility |
| Lipid-Based Formulation (e.g., SEDDS) | This compound, Oils (e.g., Maisine®), Surfactants, Co-solvents | - Can significantly enhance oral bioavailability of lipophilic drugs[7]- Protects drug from degradation | - More complex to develop and characterize- Requires specialized excipients | - Oral administration of highly lipophilic compounds- Optimizing for maximal oral exposure |
Conclusion and Best Practices
The successful in vivo evaluation of this compound relies on the selection and careful preparation of an appropriate formulation. For initial studies, an aqueous suspension is often sufficient and avoids potential confounding effects of complex excipients. However, for studies requiring maximal and consistent exposure, or for parenteral administration, a solubilized formulation using co-solvents and/or surfactants is recommended. It is imperative to perform small-scale solubility and stability tests before preparing large batches for animal studies. Always include a vehicle-only control group in your experiments to account for any effects of the formulation excipients themselves.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of sEH Inhibitor-16 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs generally exhibit anti-inflammatory, vasodilatory, and analgesic properties. The enzyme sEH hydrolyzes EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), thus diminishing their beneficial effects. Inhibition of sEH is a promising therapeutic strategy for a range of inflammatory diseases, pain, and cardiovascular conditions.
sEH inhibitor-16 is a potent inhibitor of soluble epoxide hydrolase with a reported IC50 of 2 nM[1]. These application notes provide detailed protocols for cell-based assays to characterize the efficacy of this compound and other potent sEH inhibitors. The described assays will enable researchers to assess the inhibitor's direct engagement with the target enzyme in a cellular context, as well as its downstream effects on key inflammatory pathways.
Data Presentation
The efficacy of sEH inhibitors can be quantified through various cell-based assays. Below is a summary of expected quantitative data for potent sEH inhibitors, including this compound and other well-characterized compounds like TPPU and AUDA.
Table 1: In Vitro and Cell-Based Potency of Selected sEH Inhibitors
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Human sEH | Enzymatic Assay | 2 nM | [1] |
| TPPU | Human sEH | Enzymatic Assay | 3.7 nM | [2] |
| Monkey sEH | Enzymatic Assay | 37 nM | [2] | |
| Human Nerve Cells | Cell-Based Activity | Significant decrease at 10-1000 nM | [3] | |
| AR9281 | Rodent sEH | In vivo blood sample | >90% inhibition | [4] |
| AUDA-BE | Mouse sEH | Enzymatic Assay | 50 nM | [5] |
| Human sEH | Enzymatic Assay | 100 nM | [5] | |
| Compound 37 | Human sEH | Enzymatic Assay | 4-7 nM | [4] |
| Human sEH | Cell-Based Assay | <1 nM | [4] |
Table 2: Effects of sEH Inhibitors on Inflammatory Markers in Cell-Based Assays
| Cell Line | Treatment | Assay | Marker | Result | Reference |
| RAW 264.7 Macrophages | LPS + AUDA | Cytokine Assay | IL-1β, IL-6, TNF-α | Remarkable reduction | [6] |
| Injured Kidney Cells | Ischemia + AUDA | Real-Time PCR | TNF-α, MCP-1 | Significantly suppressed | [7] |
| Ischemia + AUDA | Real-Time PCR | IL-10, TGF-β | Enhanced | [7] | |
| RAW 264.7 Macrophages | LPS + U. pumila extract | Griess Assay | Nitric Oxide | IC50 = 161.0 µg/mL (EtOAc fraction) | [8] |
| C2C12 Muscle Cells | TNF-α + Celastrol | NF-κB Luciferase | NF-κB Activity | IC50 = 270 nM | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: sEH signaling pathway and the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of soluble epoxide hydrolase relieves adipose inflammation via modulating M1/M2 macrophage polarization to alleviate airway inflammation and hyperresponsiveness in obese asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The weakening effect of soluble epoxide hydrolase inhibitor AUDA on febrile response to lipopolysaccharide and turpentine in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-16 in Diabetic Neuropathy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of soluble epoxide hydrolase (sEH) in diabetic neuropathy and the therapeutic potential of its inhibitors, with a specific focus on the highly potent sEH inhibitor-16. Detailed protocols for in vivo and in vitro studies are provided to guide researchers in this field.
Application Notes
The Role of Soluble Epoxide Hydrolase in Diabetic Neuropathy
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that leads to chronic pain, numbness, and other sensory disturbances. Current treatments offer limited efficacy and are often associated with significant side effects.[1][2] A growing body of evidence points to the crucial role of inflammation and oxidative stress in the pathogenesis of diabetic neuropathy.
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxy-fatty acids (EpFAs).[3] EpFAs, such as epoxyeicosatrienoic acids (EETs), are produced from polyunsaturated fatty acids by cytochrome P450 enzymes and exert protective effects on the nervous system. However, sEH rapidly degrades these beneficial EpFAs into their less active diol counterparts. In diabetic neuropathy, increased sEH activity is thought to contribute to the neuroinflammatory processes that drive disease progression.
sEH Inhibitors: A Promising Therapeutic Strategy
Inhibition of sEH presents a promising therapeutic strategy for diabetic neuropathy. By blocking the degradation of EpFAs, sEH inhibitors effectively increase the levels of these protective lipid mediators, thereby reducing neuroinflammation and alleviating neuropathic pain.[1][3] Preclinical studies have demonstrated that sEH inhibitors are highly effective in animal models of diabetic neuropathy, often showing superior efficacy to the standard-of-care drug, gabapentin.[1][2]
This compound: A Potent but Challenging Candidate
This compound is a novel and highly potent inhibitor of soluble epoxide hydrolase, with a reported IC50 of 2 nM.[4] Its high potency makes it an attractive candidate for investigation. However, studies have indicated that this compound may have poor oral bioavailability, which could limit its utility in chronic disease models such as diabetic neuropathy that require long-term administration.[1][2] While it has shown protective effects in a mouse model of acute pancreatitis when administered via intraperitoneal injection, its application in chronic diabetic neuropathy studies requires careful consideration of its pharmacokinetic properties.[4]
Further research, potentially exploring alternative formulations or delivery methods, may be necessary to fully harness the therapeutic potential of this compound for diabetic neuropathy. In the interim, it can serve as a valuable tool for in vitro studies and acute in vivo models to probe the role of potent sEH inhibition in neuronal function and inflammation.
Quantitative Data
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | sEH | 2 | [4] |
| t-TUCB | sEH | - | [3] |
| APAU | sEH | - | - |
| TPPU | sEH | - | [1] |
Note: Specific IC50 values for t-TUCB, APAU, and TPPU were not consistently reported in the reviewed literature, but they are established potent inhibitors used in numerous studies.
Table 2: In Vivo Efficacy of sEH Inhibitors in Diabetic Neuropathy Models
| Inhibitor | Animal Model | Dose | Route | Key Findings | Reference |
| t-TUCB | Mouse (Streptozotocin-induced) | 10 mg/kg | i.p. | Significantly improved mechanical withdrawal thresholds, comparable to 100 mg/kg gabapentin. | [3] |
| Various Optimized Inhibitors | Rat (Diabetic Neuropathic) | Not specified | Oral | Almost 10-fold improved efficacy in relieving pain perception compared to gabapentin. | [1][2] |
Table 3: Pharmacokinetic Properties of this compound (in a mouse model of acute pancreatitis)
| Parameter | Value | Unit |
| Dose | 10 | mg/kg (i.p.) |
| T1/2 (Half-life) | 7.6 | hours |
| Cmax | 4.17 | ng/mL |
| Reference | [4] |
Note: This data is from a study on acute pancreatitis and may not be directly transferable to diabetic neuropathy models or different species.
Experimental Protocols
Protocol 1: In Vivo Assessment of sEH Inhibitors in a Rodent Model of Diabetic Neuropathy
This protocol describes a general procedure for inducing diabetic neuropathy in rodents and assessing the efficacy of an sEH inhibitor. This is a generalized protocol and may require optimization for specific inhibitors like this compound, particularly concerning its formulation and route of administration due to its reported poor oral bioavailability.
1. Induction of Diabetes:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction Agent: A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered. A typical dose for rats is 50-65 mg/kg and for mice is 150-200 mg/kg.
-
Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours post-STZ injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Allow 4-8 weeks for the development of diabetic neuropathy, which can be confirmed by behavioral testing.
2. Drug Preparation and Administration:
-
Vehicle: The sEH inhibitor can be dissolved in a suitable vehicle such as a mixture of PEG400, Tween 80, and saline. The specific formulation will depend on the solubility of the inhibitor.
-
Administration: Administer the sEH inhibitor via the appropriate route (e.g., oral gavage, i.p. injection). For this compound, given its reported poor oral bioavailability, i.p. administration at a dose of 10 mg/kg could be a starting point based on the pancreatitis study, but dose-response studies are recommended.[4]
3. Assessment of Neuropathic Pain (Behavioral Testing):
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold to a non-noxious mechanical stimulus. A decrease in the paw withdrawal threshold in diabetic animals indicates mechanical allodynia.
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the latency of paw withdrawal from a radiant heat source. A shorter withdrawal latency in diabetic animals suggests thermal hyperalgesia.
-
Testing Schedule: Behavioral tests should be performed before and at multiple time points after drug administration to determine the onset and duration of action.
4. Data Analysis:
-
Paw withdrawal thresholds (in grams) and withdrawal latencies (in seconds) are recorded.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the sEH inhibitor-treated group with the vehicle-treated diabetic group and a non-diabetic control group.
Protocol 2: In Vitro Evaluation of sEH Inhibitors on Neuronal Cells
This protocol provides a general method for assessing the effects of sEH inhibitors on neuronal cells in culture, which can be useful for mechanistic studies.
1. Cell Culture:
-
Cell Line: A suitable neuronal cell line, such as PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma), can be used. These cells can be differentiated into a more mature neuronal phenotype.
-
Culture Conditions: Culture the cells in an appropriate medium (e.g., DMEM for PC12, DMEM/F12 for SH-SY5Y) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Differentiation (Optional): To induce a neuronal phenotype, treat the cells with agents like Nerve Growth Factor (NGF) for PC12 cells or retinoic acid for SH-SY5Y cells.
2. Treatment with sEH Inhibitor:
-
Prepare a stock solution of the sEH inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Treat the differentiated or undifferentiated neuronal cells with various concentrations of the sEH inhibitor for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should be included.
3. Assessment of Cellular Effects:
-
Neuroprotection Assay: Induce cellular stress or toxicity relevant to diabetic neuropathy (e.g., high glucose, oxidative stress with H2O2, or inflammatory cytokines like TNF-α). Assess the protective effect of the sEH inhibitor by measuring cell viability using assays like MTT or LDH release.
-
Anti-inflammatory Assay: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS). Measure the levels of pro-inflammatory markers such as nitric oxide (Griess assay), prostaglandins (ELISA), or cytokines (ELISA or qPCR) in the culture medium or cell lysates.
-
Western Blot Analysis: Analyze the expression and activation of key signaling proteins involved in the sEH pathway, such as NF-κB (p65 subunit phosphorylation) and components of the PPAR pathway.
4. Data Analysis:
-
Normalize the data to the control group.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Visualizations
Signaling Pathway of sEH Inhibition in Diabetic Neuropathy
Caption: sEH inhibition blocks EpFA degradation, leading to reduced NF-κB activation and enhanced PPARγ activity, ultimately resulting in analgesia and neuroprotection in diabetic neuropathy.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating the efficacy of an sEH inhibitor in a rodent model of diabetic neuropathy.
Therapeutic Rationale for sEH Inhibition
Caption: The therapeutic rationale for using sEH inhibitors to treat diabetic neuropathy by targeting the underlying neuroinflammation.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TPPU (sEH Inhibitor) in Cardiovascular Research
An important note regarding the scope of this document: Initial research did not yield specific information on a compound designated "sEH inhibitor-16." Therefore, this document will focus on a well-characterized and widely studied soluble epoxide hydrolase (sEH) inhibitor, TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) , as a representative agent for cardiovascular research. The protocols and data presented here are based on published literature for TPPU and are intended to serve as a comprehensive guide for researchers in the field.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It converts bioactive epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1] EETs possess a range of beneficial cardiovascular effects, including anti-inflammatory, vasodilatory, and anti-hypertensive properties.[2][3] Inhibition of sEH, therefore, represents a promising therapeutic strategy for various cardiovascular diseases by increasing the endogenous levels of EETs.[3] TPPU is a potent and selective sEH inhibitor that is orally bioavailable and has demonstrated significant efficacy in various preclinical models of cardiovascular disease.[4][5]
Mechanism of Action:
TPPU is a potent inhibitor of soluble epoxide hydrolase (sEH), with IC50 values in the low nanomolar range for both human and murine sEH.[4] By inhibiting sEH, TPPU prevents the degradation of EETs, leading to their accumulation and enhanced biological activity.[1][6] The elevated levels of EETs contribute to cardiovascular protection through multiple mechanisms, including the inhibition of NF-κB and MAPK signaling pathways, which reduces inflammation, and the activation of pro-survival pathways such as PI3K/Akt and STAT3.[4][6][7]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of TPPU against sEH
| Species | IC50 Value (nM) | Reference(s) |
| Human | 2.1 - 45 | [2][4][8][9][10] |
| Monkey | 16 - 37 | [8][9] |
| Mouse | 1.1 - 90 | [2][4][9][10] |
| Rat | < 50 | [9] |
| Dog | 1800 | [9] |
| Mini-pig | 220 | [9] |
Table 2: In Vivo and Ex Vivo Efficacy of TPPU
| Model System | Effect | Effective Concentration/Dose | Reference(s) |
| SH-SY5Y Cells (Neuroprotection) | Neuroprotection against Aβ neurotoxicity | EC50 = 48.6 nM | [9] |
| Isolated Rat Aortic Rings | Inhibition of low K+-induced contractions | EC50 = 6.72 µM | [11] |
| Hypertensive Mouse Model (Bosutinib-induced) | Reversal of blood pressure elevation | 3 mg/kg/day (in drinking water) | [12] |
| Ischemia-Reperfusion (Rat) | Cardioprotection | 0.1 - 0.3 mg/kg | [13] |
| Angiotensin II-induced Vascular Injury (Mouse) | Prevention of vascular adventitia damage | Not specified | [5] |
| Cerebral Infarction (Mouse) | Reduced infarct volume | Not specified | [14] |
Experimental Protocols
In Vitro sEH Inhibition Assay (Fluorometric)
This protocol is for determining the IC50 value of TPPU against purified sEH.
Materials:
-
Purified recombinant human, mouse, or rat sEH
-
TPPU
-
Fluorescent sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate - CMNPC)
-
Assay buffer: 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of TPPU in DMSO. Create a serial dilution of TPPU in DMSO.
-
In the wells of the 96-well plate, add 2 µL of the TPPU dilutions (or DMSO for control).
-
Add 100 µL of the sEH enzyme solution (e.g., 3 nM final concentration) in assay buffer to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Initiate the reaction by adding 100 µL of the fluorescent substrate solution (e.g., 5 µM final concentration) in assay buffer.[16]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[17]
-
Monitor the fluorescence kinetically or as an endpoint reading after a specific incubation time (e.g., 30 minutes) at 30°C.
-
Calculate the percent inhibition for each TPPU concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
References
- 1. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPPU, 5MG | Labscoop [labscoop.com]
- 3. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase preserves cardiomyocytes: role of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion induced cardiac damage in normal, hypertensive and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 15. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Administration of sEH Inhibitor-16
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including inflammation, pain, neurodegenerative diseases, and cardiovascular disorders, by stabilizing endogenous EETs.[2][3][4][5][6]
sEH inhibitor-16, also known as compound 28, is a potent inhibitor of soluble epoxide hydrolase with a reported IC50 of 2 nM.[7] It has demonstrated significant anti-inflammatory effects in preclinical models, such as cerulein-induced acute pancreatitis in mice.[3][7] These application notes provide detailed protocols for the preparation and intraperitoneal (i.p.) administration of this compound for in vivo studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Potency
| Compound | Target | IC50 |
|---|
| this compound | Soluble Epoxide Hydrolase (sEH) | 2 nM[7] |
Table 2: Pharmacokinetic Profile in CD-1 Mice
| Parameter | Value | Conditions |
|---|---|---|
| Dose | 10 mg/kg | Single Intraperitoneal (i.p.) Injection[7] |
| Cmax | 4.17 ng/mL |
| T½ (Half-life) | 7.6 hours | |
Table 3: In Vivo Efficacy in a Mouse Model of Acute Pancreatitis
| Administration Route | Dose | Observed Effects |
|---|
| Intraperitoneal (i.p.) | 10 mg/kg | Reduction of edema, cellular infiltration, and neutrophil numbers.[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating this compound.
Caption: Mechanism of this compound action.
Caption: In vivo experimental workflow.
Experimental Protocols
4.1. Preparation of Dosing Solution for Intraperitoneal Injection
Note: Due to the poor water solubility of many urea-based inhibitors, a co-solvent is typically required.[8][9] The following protocol is a general guideline; solubility should be confirmed for each new batch of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, the concentration would be 1.25 mg/mL).
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For instance, create a 50 mg/mL stock.
-
For the final dosing solution, a vehicle of 2% DMSO in saline is recommended.[3]
-
To prepare the final solution, dilute the DMSO stock with sterile 0.9% saline. For example, to make 1 mL of a 1.25 mg/mL dosing solution from a 50 mg/mL stock, add 25 µL of the stock to 975 µL of sterile saline. This will result in a final DMSO concentration of 2.5%.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved.
-
Visually inspect the solution for any precipitation before drawing it into the syringe. If precipitation occurs, gentle warming or slight adjustments to the DMSO concentration may be necessary.
4.2. Intraperitoneal (I.P.) Injection Protocol for Mice
This protocol is based on standard, humane procedures for animal handling and injection.[10]
Materials:
-
Mouse (e.g., CD-1 or BALB/c)
-
Prepared dosing solution of this compound
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle[10]
-
70% ethanol for disinfection (optional)
Procedure:
-
Restraint: Securely restrain the mouse. The preferred method is to hold the mouse by the scruff of the neck with the thumb and forefinger. The tail can be secured with the little finger of the same hand.
-
Positioning: Tilt the mouse so its head is pointing downwards at approximately a 30-degree angle. This position causes the abdominal organs to shift forward, reducing the risk of accidental puncture.[10]
-
Injection Site: Identify the injection site in the lower right abdominal quadrant. This avoids the cecum on the left side and the bladder in the midline.[10]
-
Needle Insertion: Insert the needle at a 15-30 degree angle, bevel up. The depth of insertion should be just enough to penetrate the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (no blood appears) or an organ (no yellow fluid for the bladder or brown/green fluid for the intestine appears).
-
Injection: If aspiration is clear, slowly and steadily inject the solution. The maximum recommended volume for a mouse is 10 mL/kg.[10]
-
Withdrawal and Monitoring: Swiftly withdraw the needle and return the mouse to its cage. Monitor the animal for a few minutes post-injection for any signs of distress or adverse reaction.
4.3. Protocol for Cerulein-Induced Acute Pancreatitis Model
This protocol describes an experimental model where this compound has been shown to be effective.[3][7]
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
This compound dosing solution (10 mg/kg)
-
Vehicle control solution (e.g., 2% DMSO in saline)
-
Cerulein solution (e.g., 50 µg/kg in saline)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Sham, Vehicle + Cerulein, this compound + Cerulein).
-
Pre-treatment: Administer a single intraperitoneal injection of this compound (10 mg/kg) or the vehicle control to the respective groups.
-
Induction of Pancreatitis: After a set pre-treatment time (e.g., 30 minutes), induce acute pancreatitis by administering hourly i.p. injections of cerulein (50 µg/kg) for a total of 6-8 hours. The sham group receives saline injections instead of cerulein.
-
Euthanasia and Sample Collection: One hour after the final cerulein injection, euthanize the mice via an approved method (e.g., CO2 asphyxiation).
-
Blood and Tissue Collection: Collect blood via cardiac puncture for plasma analysis. Perfuse the pancreas with saline and harvest the tissue.
-
Analysis:
-
Histology: Fix a portion of the pancreas in formalin for histological analysis to assess edema, inflammation, and necrosis.
-
Biochemical Analysis: Use plasma to measure amylase and lipase levels.
-
Metabololipidomics: Snap-freeze pancreatic tissue in liquid nitrogen and store at -80°C for subsequent analysis of EET and DHET levels to confirm sEH inhibition.[3]
-
Inflammatory Markers: Analyze tissue homogenates for markers like myeloperoxidase (MPO) activity (an index of neutrophil infiltration) or cytokine levels.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
sEH inhibitor-16 solubility issues and solutions
Welcome to the technical support center for sEH Inhibitor-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also identified as compound 28 in scientific literature, is a potent small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with an IC50 of 2 nM. The primary mechanism of action involves the inhibition of sEH, which is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the inhibitor prevents the conversion of anti-inflammatory EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). This leads to an accumulation of EETs, which have demonstrated anti-inflammatory, analgesic, and vasodilatory effects.
Q2: What are the known solubility limitations of this compound?
Like many 1,3-disubstituted urea-based sEH inhibitors, this compound has limited aqueous solubility. While specific quantitative solubility data in common organic solvents is not extensively published, related compounds in this class are known to be poorly soluble in water and require organic co-solvents for dissolution. For in vivo studies in mice, a formulation for intraperitoneal (i.p.) injection has been successfully used.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound as a solid at -20°C. For stock solutions in organic solvents, it is advisable to store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Difficulty in Dissolving this compound
Problem: The compound is not fully dissolving in the chosen solvent, or precipitation is observed.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: Due to its chemical structure, this compound is expected to have low solubility in aqueous buffers.
-
Solution 1 (For In Vitro Assays): Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Solution 2 (For In Vivo Formulations): For intraperitoneal (i.p.) or oral (p.o.) administration in animal models, a co-solvent system is often necessary. A formulation that has been used for a similar class of sEH inhibitors involves dissolving the compound in a mixture of polyethylene glycol (PEG400) and saline. For example, a stock solution can be prepared in PEG400 and then further diluted with saline or another aqueous vehicle. Sonication may aid in the dissolution process. Another vehicle used for similar compounds is 10% 2-hydroxypropyl-β-cyclodextrin.
-
-
Insufficient Mixing or Low Temperature: The dissolution of urea-based compounds can be slow.
-
Solution: Gentle warming and vortexing or sonication can help to dissolve the compound completely. Ensure the compound is fully dissolved before further dilution.
-
Issue 2: Compound Precipitation Upon Dilution in Aqueous Buffer
Problem: The compound precipitates out of solution when the organic stock solution is diluted into an aqueous buffer or cell culture medium.
Possible Causes & Solutions:
-
Exceeding Solubility Limit: The final concentration of the inhibitor in the aqueous solution may be above its solubility limit.
-
Solution 1: Decrease the final concentration of the inhibitor. It is crucial to determine the working concentration that remains soluble in your experimental system.
-
Solution 2: Increase the percentage of the organic co-solvent in the final solution, if tolerated by the experimental system. However, be mindful of potential solvent effects on your assay.
-
Solution 3: For cell culture experiments, consider using a serum-containing medium, as serum proteins can sometimes help to stabilize hydrophobic compounds.
-
-
pH of the Aqueous Solution: The solubility of some compounds can be pH-dependent.
-
Solution: While specific data for this compound is not available, you can empirically test the solubility in buffers with slightly different pH values if your experimental setup allows.
-
Quantitative Data Summary
Table 1: Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 | 2 nM | Not Specified |
Table 2: In Vivo Experimental Data for this compound (Compound 28)
| Parameter | Value | Animal Model | Route of Administration | Reference |
| Effective Dose | 10 mg/kg | Mouse (Acute Pancreatitis) | Intraperitoneal (i.p.) | |
| Pharmacokinetic Profile | T1/2 = 7.6 hours, Cmax = 4.17 ng/mL | CD-1 Mice | Intraperitoneal (i.p.) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solution: For experiments, thaw an aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is compatible with your assay.
Protocol 2: General Formulation for In Vivo (Intraperitoneal) Administration
This is a general protocol based on formulations used for other poorly soluble sEH inhibitors and should be optimized for this compound.
-
Weighing: Weigh the required amount of this compound for the desired dosing solution concentration.
-
Initial Dissolution: Add a small volume of a suitable organic solvent such as PEG400 or DMSO to the compound. For example, dissolve the compound in PEG400.
-
Sonication: Sonicate the mixture until the compound is fully dissolved.
-
Dilution: Gradually add saline or a suitable aqueous vehicle to the dissolved compound solution while vortexing to reach the final desired concentration. The final percentage of the organic co-solvent should be minimized and tested for tolerability in the animal model. A common formulation for other sEH inhibitors involves a final vehicle of 10% to 20% PEG400 in an aqueous carrier.
-
Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection.
Note: Always perform a small-scale solubility test before preparing a large batch of dosing solution. It is also recommended to include a vehicle control group in your in vivo experiments.
Visualizations
Caption: sEH signaling pathway and the action of this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Technical Support Center: sEH Inhibitor-16 Metabolic Stability Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing sEH inhibitor-16 in metabolic stability studies. The information is tailored to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability important?
A1: this compound is a potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 2 nM.[1] The inhibition of sEH is a promising therapeutic strategy for various inflammatory and cardiovascular conditions.[2] Assessing its metabolic stability is crucial as it determines the inhibitor's half-life and clearance in the body, which are critical factors for predicting its in vivo efficacy and dosing regimen. Urea-based inhibitors, a class to which this compound belongs, are known to sometimes have challenges with metabolic stability and solubility.[3][4][5]
Q2: What is the typical experimental setup for assessing the in vitro metabolic stability of this compound?
A2: The most common method is the in vitro microsomal stability assay. This involves incubating the inhibitor with liver microsomes (from human, rat, mouse, etc.), which contain key drug-metabolizing enzymes like cytochrome P450s. The disappearance of the parent compound over time is monitored, typically by LC-MS/MS.[6][7]
Q3: I am observing rapid disappearance of my this compound in the microsomal assay, even in the absence of NADPH. What could be the cause?
A3: This suggests that the loss of the compound may not be due to enzymatic metabolism. Potential causes include:
-
Chemical Instability: The compound may be unstable in the incubation buffer.
-
Non-specific Binding: Highly lipophilic compounds can bind to the plasticware of the assay plate.
-
Poor Solubility: The compound may be precipitating out of solution, leading to an apparent loss.
It is recommended to run a control experiment without microsomes to assess chemical stability and to use low-binding plates to minimize non-specific binding.
Q4: My results for this compound metabolic stability are highly variable between experiments. How can I improve reproducibility?
A4: Variability can stem from several factors:
-
Inconsistent Microsome Activity: Ensure microsomes are thawed and handled consistently to maintain enzymatic activity.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate dispensing, especially of the inhibitor stock solution.
-
Inconsistent Quenching: The timing and manner of stopping the reaction (quenching) should be uniform across all samples.
-
Analytical Variability: Ensure the LC-MS/MS method is robust and validated for the specific compound.
Q5: Are there any known metabolic liabilities for urea-based sEH inhibitors?
A5: Yes, for some urea-based sEH inhibitors, particularly those containing an adamantyl group, metabolism can occur on the adamantyl moiety.[3][5][8] While the exact structure of this compound is not detailed in the provided context, if it contains similar susceptible groups, these could be sites of metabolic modification.
Data Presentation
While specific in vitro metabolic stability data for this compound is not publicly available in the provided search results, the following table presents representative data for other urea-based sEH inhibitors to provide a comparative context.
| Compound | Species | t1/2 (min) | CLint (µL/min/mg protein) | Reference |
| TPPU | Rat (S9 fraction) | >120 | <5.8 | [9] |
| TPPU | Human (S9 fraction) | >120 | <5.8 | [9] |
| Adamantyl-diurea analog | Human | 45.1 | 15.4 | [3] |
| Adamantyl-diurea analog | Human | 17.1 | 40.5 | [3] |
Note: This data is for illustrative purposes with related compounds. Researchers should generate specific data for this compound.
Experimental Protocols
Microsomal Stability Assay Protocol
This protocol outlines a general procedure for assessing the metabolic stability of this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Working Solution: Dilute the stock solution to 100 µM in acetonitrile or a suitable co-solvent.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice immediately before use. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard.
2. Incubation Procedure:
-
Pre-warm the diluted microsomes and NRS to 37°C.
-
In a 96-well plate, add the this compound working solution to the microsome solution to achieve a final inhibitor concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution.
3. Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of this compound.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).
Troubleshooting Guides
Issue 1: Poor recovery of this compound at time point zero.
-
Question: Why is the concentration of my inhibitor significantly lower than expected at the 0-minute time point?
-
Answer:
-
Solubility Issues: Urea-based inhibitors can have poor aqueous solubility, leading to precipitation upon dilution into the aqueous incubation buffer.[4] Consider using a co-solvent method for dilution to improve solubility.[6][7]
-
Non-specific Binding: The compound may be binding to the walls of the assay plate. Using low-protein-binding plates can mitigate this.
-
Matrix Effects in Analysis: The presence of microsomes and other matrix components can suppress the ionization of the analyte in the mass spectrometer. Ensure your analytical method is optimized to minimize matrix effects.
-
Issue 2: High variability in metabolic stability results.
-
Question: What are the common sources of variability in microsomal stability assays and how can I minimize them?
-
Answer:
-
Microsome Quality: Use microsomes from a reputable supplier and handle them carefully to preserve enzymatic activity. Avoid repeated freeze-thaw cycles.
-
Assay Conditions: Maintain consistent temperature, pH, and shaking speed throughout the incubation.
-
Analytical Method: A robust and validated LC-MS/MS method is crucial for accurate quantification.[10][11][12]
-
Issue 3: The inhibitor appears to be stable, but in vivo studies suggest rapid clearance.
-
Question: My in vitro results show high stability, but the compound is cleared quickly in vivo. What could explain this discrepancy?
-
Answer:
-
Other Clearance Pathways: Microsomal stability assays primarily assess Phase I metabolism. The compound may be cleared by other pathways not well-represented in microsomes, such as Phase II metabolism or active transport. Consider using hepatocytes, which contain a broader range of metabolic enzymes and transporters.
-
Species Differences: There can be significant differences in drug metabolism between species. Ensure the species of microsomes used in vitro is relevant to the in vivo model.
-
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: Troubleshooting logic for high variability in results.
Caption: Simplified signaling pathway involving sEH.
References
- 1. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability [escholarship.org]
- 10. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. mdpi.com [mdpi.com]
optimizing sEH inhibitor-16 dosage and administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sEH inhibitor-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with an IC50 of 2 nM.[1] The primary mechanism of action involves the inhibition of sEH, which is responsible for the degradation of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the inhibitor increases the levels of EETs, which have anti-inflammatory, vasodilatory, and analgesic properties.[2][3][4] This anti-inflammatory effect is mediated, in part, through the inhibition of the NF-κB signaling pathway.[5]
Q2: What are the common research applications for this compound?
Based on preclinical studies, this compound is primarily used in research investigating inflammation and inflammatory-related conditions. It has been evaluated in models of lipopolysaccharide (LPS)-induced sepsis and cerulein-induced acute pancreatitis in mice, where it demonstrated protective effects by reducing inflammation.[1][2]
Q3: What is the recommended solvent for dissolving this compound?
Q4: What is the recommended storage condition for this compound?
Specific storage instructions should be obtained from the supplier. Generally, solid compounds of this nature should be stored in a cool, dry place, protected from light. Solutions in organic solvents are typically stored at -20°C or -80°C for short to medium-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the inhibitor in aqueous solution or cell culture media. | Low aqueous solubility of this compound.[2] | - Prepare a high-concentration stock solution in an organic solvent like DMSO.- Minimize the final concentration of the organic solvent in the assay (typically <0.5%).- Add the inhibitor to the aqueous solution while vortexing or stirring to ensure rapid mixing.- Consider using a surfactant like Tween-80 or a cyclodextrin-based formulation to improve solubility for in vivo studies. |
| Inconsistent or lower-than-expected in vitro activity. | - Inhibitor degradation: Instability in the assay buffer or media.- Inaccurate concentration: Pipetting errors or loss of compound due to adsorption to plasticware.- Assay interference: The inhibitor may interfere with the assay readout (e.g., fluorescence). | - Prepare fresh dilutions of the inhibitor for each experiment.- Use low-adhesion polypropylene tubes and pipette tips.- Run appropriate controls, including a vehicle control and a positive control with a known sEH inhibitor.- Test for assay interference by running the inhibitor in the absence of the enzyme. |
| Variable or unexpected results in animal studies. | - Poor bioavailability: Due to low solubility or rapid metabolism.- Incorrect dosage or administration route: Suboptimal dosing regimen for the specific animal model.- Vehicle effects: The vehicle used for administration may have its own biological effects. | - Although this compound has good oral bioavailability, consider intraperitoneal injection for more direct delivery.[1][2]- Conduct a dose-response study to determine the optimal dose for your model.- Always include a vehicle-treated control group to account for any effects of the vehicle. |
| Difficulty in detecting a significant effect on downstream signaling pathways. | - Timing of sample collection: The effect of the inhibitor may be transient.- Low target engagement: The dose of the inhibitor may not be sufficient to achieve adequate sEH inhibition in the target tissue. | - Perform a time-course experiment to identify the optimal time point for observing the desired effect.- Measure the ratio of EETs to their corresponding diols (DHETs) in plasma or tissue to confirm target engagement. An increased EET/DHET ratio indicates sEH inhibition.[2] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 2 nM | [1] |
Table 2: In Vivo Dosage and Administration of this compound in Mice
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| LPS-induced sepsis | 1 mg/kg | Oral (p.o.) | Ameliorated hypotension | [2] |
| Cerulein-induced acute pancreatitis | 10 mg/kg | Intraperitoneal (i.p.) | Reduced edema, cell infiltration, and neutrophil numbers | [1] |
Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Value | Administration | Reference |
| Half-life (T1/2) | 7.6 hours | 10 mg/kg, i.p. | [1] |
| Maximum Concentration (Cmax) | 4.17 ng/mL | 10 mg/kg, i.p. | [1] |
Experimental Protocols
In Vitro sEH Inhibition Assay (General Protocol)
This protocol is a general guideline for determining the IC50 of this compound. Specific details may need to be optimized for your laboratory's reagents and equipment.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the inhibitor in assay buffer.
-
Prepare a solution of recombinant human or murine sEH enzyme in assay buffer.
-
Prepare a solution of a fluorescent sEH substrate (e.g., PHOME) in assay buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
-
Add the sEH enzyme solution to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the sEH substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Administration Protocol (LPS-Induced Sepsis Model in Mice)
This protocol is based on a study using this compound in a mouse model of LPS-induced sepsis.[2]
-
Animal Handling:
-
Use age- and weight-matched mice.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
All procedures should be approved by the institution's animal care and use committee.
-
-
Inhibitor Preparation and Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle such as corn oil or a solution with a solubilizing agent).
-
Administer this compound (1 mg/kg) or vehicle to the mice by oral gavage.
-
-
Induction of Sepsis:
-
At a specified time after inhibitor administration, induce sepsis by intraperitoneal injection of lipopolysaccharide (LPS).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for signs of sepsis, such as changes in body temperature and blood pressure.
-
At the end of the experiment, collect blood and/or tissues for analysis of inflammatory markers and the EET/DHET ratio to confirm sEH inhibition.
-
Visualizations
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: sEH Inhibitor-16 In Vivo Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using sEH inhibitor-16 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent small molecule inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with an IC50 of 2 nM.[1] The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[2][3][4] By inhibiting sEH, the inhibitor prevents the conversion of protective EETs into their less active dihydroxy-eicosatrienoic acid (DHET) forms, thereby increasing the endogenous levels of EETs and enhancing their beneficial effects.[4][5][6]
Q2: What are the key pharmacokinetic parameters of this compound in mice? A2: In CD-1 mice, this compound administered at 10 mg/kg via intraperitoneal (i.p.) injection has a plasma half-life (T1/2) of 7.6 hours and reaches a maximum plasma concentration (Cmax) of 4.17 ng/mL.[1]
Q3: In what preclinical models has this compound shown efficacy? A3: this compound has demonstrated protective effects in a mouse model of cerulein-induced acute pancreatitis, where it reduced edema, cellular infiltration, and neutrophil numbers.[1] Generally, sEH inhibitors are effective in models of inflammation, hypertension, pain, and cardiovascular diseases.[4][7][8]
Q4: Are there known off-target effects or toxicity concerns with sEH inhibitors? A4: To date, no obvious adverse effects associated with sEH inhibition have been observed in preclinical rodent, dog, or non-human primate studies.[9] However, as with any small molecule, off-target effects cannot be completely ruled out. It's noteworthy that some compounds can inhibit both sEH and kinases, though this is structure-dependent.[7] In general, sEH inhibitors tend to normalize physiological systems rather than causing overt changes in healthy animals.[7]
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Species | Reference |
| IC50 | 2 nM | Not Specified | [1] |
| Route of Admin. | Intraperitoneal (i.p.) | Mouse | [1] |
| Dose | 10 mg/kg | Mouse | [1] |
| T1/2 | 7.6 hours | Mouse (CD-1) | [1] |
| Cmax | 4.17 ng/mL | Mouse (CD-1) | [1] |
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Pharmacokinetics of sEH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the poor pharmacokinetics of soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My potent sEH inhibitor shows poor oral bioavailability in animal models. What are the likely causes?
A1: Poor oral bioavailability of potent sEH inhibitors, especially those with a 1,3-disubstituted urea scaffold, is a common issue.[1][2] The primary causes often stem from:
-
Low Aqueous Solubility: Many highly potent sEH inhibitors are lipophilic and have poor water solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[2][3][4][5]
-
Rapid Metabolism: The inhibitor may be subject to rapid first-pass metabolism in the gut wall and liver. Common metabolic pathways include beta-oxidation and oxidation by cytochrome P450 (CYP450) enzymes.[2][3]
-
Poor Membrane Permeability: While lipophilicity can aid in membrane crossing, very high lipophilicity can sometimes lead to sequestration in the lipid bilayers of enterocytes, hindering passage into systemic circulation.
-
Efflux by Transporters: The inhibitor might be a substrate for efflux transporters like P-glycoprotein in the intestine, which actively pump the compound back into the gut lumen.
Q2: How can I improve the solubility of my sEH inhibitor without significantly losing potency?
A2: Improving solubility while maintaining potency is a key challenge.[1][2] Several structural modification strategies can be employed:
-
Incorporate Polar Functional Groups: The addition of polar groups, such as carboxylic acids or ethers, can enhance water solubility.[3]
-
Introduce Heterocycles: Replacing hydrophobic moieties with specific heterocyclic groups can improve solubility.[6]
-
Modify Substituents: Strategic placement of substituents can disrupt crystal lattice packing, leading to a lower melting point and improved solubility. For instance, replacing a 4-trifluoromethylphenyl group with a 4-trifluoromethoxyphenyl group has been shown to decrease the melting point and improve the solubility of some inhibitors.[1]
-
Prodrug Approach: A prodrug strategy involves masking a key functional group with a more soluble promoiety that is cleaved in vivo to release the active inhibitor.[7][8]
Q3: What formulation strategies can I use to enhance the exposure of my sEH inhibitor in in vivo studies?
A3: Formulation can be a critical factor in achieving adequate in vivo exposure, especially for early-stage research. Consider the following:
-
Lipid-Based Formulations: For lipophilic compounds, dissolving the inhibitor in oils (e.g., triolein) can improve absorption.[3]
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to increase the solubility of the inhibitor in the formulation.[3]
-
Nanonization: Reducing the particle size of the inhibitor to the nanometer range can increase the surface area for dissolution, thereby improving the rate and extent of absorption.
-
Administration Route: For chronic studies, administering the inhibitor in the drinking water can be a feasible and effective method for continuous exposure.[3][4]
Q4: My sEH inhibitor has a very short half-life in vivo. What strategies can I use to prolong its duration of action?
A4: A short half-life is often due to rapid metabolism and/or clearance. To address this, you can:
-
Block Metabolic Sites: Identify the metabolically labile sites on your inhibitor and modify them to be more resistant to metabolism. For example, replacing a metabolically susceptible alkyl group with a fluorinated analogue can decrease metabolism.[1][2]
-
Optimize for Target Residence Time: Instead of solely focusing on affinity (Ki or IC50), aim to design inhibitors with a long target residence time (i.e., a slow dissociation rate from the sEH enzyme). A longer residence time can prolong the pharmacodynamic effect even after the plasma concentration of the inhibitor has declined.[1][2][9]
-
Prodrugs: Certain prodrug designs can lead to sustained release of the active drug, thereby extending its apparent half-life.
Troubleshooting Guides
Problem 1: Inconsistent or Low Inhibitor Concentrations in Plasma Samples
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Absorption | 1. Re-evaluate Formulation: Experiment with different vehicles (e.g., triolein, cyclodextrin-based solutions) to improve solubility.[3] 2. Particle Size Reduction: Consider micronization or nanomilling of the compound. 3. Structural Modification: Synthesize analogues with improved aqueous solubility.[6] |
| Rapid Metabolism | 1. Metabolic Stability Assay: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to identify the primary metabolic pathways.[10] 2. Structural Modification: Block the identified metabolic "hotspots" through chemical modification (e.g., fluorination).[2] |
| Analytical Method Issues | 1. Method Validation: Ensure your analytical method (e.g., LC-MS/MS, ELISA) is properly validated for sensitivity, accuracy, precision, and stability in the biological matrix.[11][12][13] 2. Sample Handling: Check for inhibitor degradation during sample collection, processing, and storage. |
Problem 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Engagement | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma/tissue concentration of the inhibitor with a biomarker of sEH activity. 2. Biomarker Analysis: Measure the ratio of epoxy-fatty acids (EETs) to their corresponding diols (DHETs) in plasma or tissues. A lack of change in this ratio suggests insufficient inhibition of sEH in vivo.[3][4][14] |
| Poor Tissue Distribution | 1. Tissue Homogenate Analysis: Determine the concentration of the inhibitor in the target tissue to ensure it is reaching the site of action. |
| Short Target Residence Time | 1. In Vitro Dissociation Rate Measurement: Determine the off-rate (k_off) of the inhibitor from the sEH enzyme. A fast off-rate may lead to a short duration of action.[1][9] |
| Species Differences | 1. Cross-Species Potency: Determine the IC50 of your inhibitor against the sEH enzyme from the animal species used in your in vivo model, as potency can vary significantly between species.[7] |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Selected sEH Inhibitors
| Inhibitor | Animal Model | Dose & Route | Cmax (nmol/L) | Tmax (min) | Half-life (t1/2) (h) | AUC (nmol·h·L⁻¹) | Reference |
| AUDA | Mouse | 5 mg/kg p.o. | ~100 | ~120 | ~2.5 | ~600 | [3] |
| AUDA-BE | Mouse | 5 mg/kg p.o. | ~150 | ~60 | ~3.0 | ~800 | [3] |
| t-AUCB | Mouse | 1 mg/kg p.o. | ~350 | ~90 | ~7.5 | ~3000 | [3] |
| TPPU | Mouse | 3 mg/kg p.o. | - | - | 37 ± 2.5 | - | [15] |
| TPPU | Cynomolgus Monkey | 0.3 mg/kg p.o. | ~1500 | ~120 | ~20 | ~25000 | [7] |
| TPAU | Cynomolgus Monkey | 0.3 mg/kg p.o. | ~500 | ~60 | ~10 | ~5000 | [7] |
| GSK2256294 | Human | 20 mg single dose | - | - | 25-43 | - | [16] |
Note: Values are approximate and gathered from different studies for comparative purposes. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol is based on the use of a fluorogenic substrate like cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[17][18]
-
Reagent Preparation:
-
Prepare a stock solution of the sEH inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant human or animal sEH enzyme to the desired concentration in assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
Prepare the PHOME substrate solution in a suitable solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 50 µL of the sEH inhibitor at various concentrations (or vehicle for control wells).
-
Add 50 µL of the diluted sEH enzyme solution to all wells except for the no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the PHOME substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a basic solution.
-
Measure the fluorescence using a plate reader at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[18]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This is a general protocol for determining the pharmacokinetic profile of an sEH inhibitor after oral administration.[3][4]
-
Animal Preparation:
-
Use male CFW or C57BL/6 mice (7-8 weeks old).
-
Fast the mice overnight before dosing, with free access to water.
-
-
Inhibitor Formulation and Dosing:
-
Formulate the sEH inhibitor in a suitable vehicle (e.g., triolein with 1% ethanol) to achieve the desired dose in a volume of 5-10 mL/kg.
-
Administer the formulation to the mice via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 10-20 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Immediately mix the blood with an anticoagulant (e.g., EDTA) and an internal standard.
-
-
Sample Processing and Analysis:
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the inhibitor by a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimized inhibitors of soluble epoxide hydrolase improve in vitro target residence time and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 11. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
Technical Support Center: sEH Inhibitor-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sEH inhibitor-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH). The primary mechanism of action involves the inhibition of the sEH enzyme, which is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the levels of EETs increase, leading to various beneficial biological effects, including anti-inflammatory, analgesic, and cardiovascular protective actions.
Q2: What are the main formulation challenges associated with this compound and other urea-based sEH inhibitors?
A2: A primary challenge with this compound and similar urea-based inhibitors is their low aqueous solubility.[1][2][3] While the addition of a terminal carboxylic acid to the phenyl group enhances its potency into the low nanomolar range, it can also decrease its solubility.[1] These poor physical properties, including low water solubility and potentially high melting points, can hinder formulation for both in vitro and in vivo experiments, impacting bioavailability and requiring specialized vehicle solutions.[3][4][5]
Q3: What are some recommended solvents or vehicles for dissolving this compound?
A3: Due to its low aqueous solubility, this compound typically requires organic solvents or lipid-based vehicles. For in vitro studies, DMSO is a common solvent. For in vivo administration, formulations often consist of oleic acid-rich triglycerides containing 20% PEG400 to create a clear solution for oral gavage.[4][5] Another approach for in vivo studies is intraperitoneal (i.p.) injection, where the inhibitor can be suspended in a suitable vehicle.[6]
Q4: How does the structure of this compound contribute to its activity and formulation challenges?
A4: this compound belongs to a class of 1,3-disubstituted urea-based inhibitors. This urea pharmacophore is critical for its high affinity as it forms tight hydrogen bonds with key amino acid residues (specifically Asp333) in the catalytic pocket of the sEH enzyme.[1][5] However, the overall structure, which includes hydrophobic moieties, contributes to its low water solubility, a common issue with this class of potent inhibitors.[3]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
Problem: My this compound is precipitating out of solution during the preparation of my aqueous assay buffer (e.g., PBS).
Possible Causes & Solutions:
-
High Final Concentration of Organic Solvent: While a stock solution in an organic solvent like DMSO is necessary, the final concentration in the aqueous buffer may be too low to maintain solubility.
-
Troubleshooting Step: Minimize the volume of the stock solution added to the aqueous buffer. It is recommended to keep the final DMSO concentration below 1% to avoid solvent effects on the assay and to test the solubility at this concentration beforehand.
-
-
Buffer pH and Composition: The pH of the buffer can influence the solubility of compounds with ionizable groups.
-
Troubleshooting Step: Test the solubility of this compound in a small range of physiologically relevant pH values (e.g., 7.2-7.6) to determine the optimal pH for your experiment.
-
-
Use of Surfactants or Co-solvents: For some in vitro assays, the inclusion of a mild, non-ionic surfactant (e.g., Tween-20) or a co-solvent may be necessary to maintain solubility.
-
Troubleshooting Step: Perform a pilot experiment to determine a concentration of a surfactant that does not interfere with your assay but improves the solubility of the inhibitor.
-
Issue 2: Inconsistent Results in In Vivo Studies
Problem: I am observing high variability in the efficacy of this compound in my animal model.
Possible Causes & Solutions:
-
Inadequate Formulation and Bioavailability: The poor solubility of this compound can lead to inconsistent absorption and bioavailability when administered orally or via i.p. injection.
-
Troubleshooting Step: Ensure a homogenous and stable formulation. For oral administration, a clear solution in an oil-based vehicle like oleic acid-rich triglyceride with 20% PEG400 is recommended.[4][5] For i.p. injections, a well-mixed suspension is critical. Sonication of the suspension prior to administration may help ensure uniformity.
-
-
Metabolic Instability: While some modifications can improve metabolic stability, the inhibitor may still be subject to metabolism.
-
Troubleshooting Step: If possible, conduct a pilot pharmacokinetic (PK) study to determine the half-life (T1/2) and maximum concentration (Cmax) in your specific animal model. This will help in optimizing the dosing regimen.
-
-
Dosing Regimen: The timing and frequency of dosing are critical for maintaining therapeutic levels of the inhibitor.
-
Troubleshooting Step: Based on available pharmacokinetic data or a pilot study, adjust the dosing schedule to ensure that the inhibitor concentration remains above the effective level for the duration of the experiment.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Related Compounds
| Compound | IC50 (nM) | Solubility | Vehicle for In Vivo Studies | Administration Route | Half-life (T1/2) | Cmax | Reference |
| This compound | 2 | Low aqueous | Not specified | i.p. | 7.6 hours (in CD-1 mice) | 4.17 ng/mL (in CD-1 mice) | [6] |
| TPPU (inhibitor 18) | 29.1 ± 4.5 | Low aqueous | Oleic acid-rich triglyceride with 20% PEG400 | Oral | Not specified | Not specified | [4][5] |
| AR9281 (compound 28) | Not highly potent | "Somewhat water soluble" | Not specified | Oral | Short | Not specified | [1][3] |
Note: Data for this compound is limited in the public domain. The table includes data from related, well-characterized sEH inhibitors for comparison.
Experimental Protocols
Protocol 1: General Procedure for In Vitro sEH Inhibition Assay
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of working concentrations.
-
Assay Buffer Preparation: Prepare the assay buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml BSA).
-
Enzyme and Substrate Preparation: Dilute the recombinant sEH enzyme and the fluorescent substrate in the assay buffer to their final working concentrations.
-
Assay Procedure: a. In a microplate, add a small volume of the diluted inhibitor solution (or DMSO for control). b. Add the diluted enzyme solution and incubate for a pre-determined time to allow for inhibitor binding. c. Initiate the reaction by adding the fluorescent substrate. d. Monitor the fluorescence signal over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Formulation for Oral Administration in Mice
-
Vehicle Preparation: Prepare a vehicle solution of oleic acid-rich triglyceride containing 20% (v/v) PEG400.[4][5]
-
Inhibitor Dissolution: Weigh the required amount of this compound and add it to the vehicle.
-
Homogenization: Vortex and/or sonicate the mixture until the inhibitor is completely dissolved, resulting in a clear solution. Gentle warming may aid dissolution but should be done with caution to avoid degradation.
-
Administration: Administer the solution to the animals via oral gavage at the desired dose.
Mandatory Visualizations
Caption: Signaling pathway of sEH and its inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent in vivo results with this compound.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Assessing sEH Inhibitor-16 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro toxicity of sEH inhibitor-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 2 nM.[1] The sEH enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory, and analgesic properties. By inhibiting sEH, this compound increases the endogenous levels of EETs, thereby potentially reducing inflammation and related cellular stress.
Q2: What are the known effects of sEH inhibitors on cells in culture?
Studies on various sEH inhibitors have shown a range of effects in cell culture. For instance, some urea-based sEH inhibitors have been observed to inhibit the proliferation of vascular smooth muscle cells.[2] It is important to note that the effects can be cell-type specific and depend on the specific inhibitor and its concentration. While some sEH inhibitors have been reported to have a large therapeutic index with few side effects in animal studies, in vitro cytotoxicity should be empirically determined for this compound in the cell line of interest.[3]
Q3: Is this compound expected to be cytotoxic?
There is limited publicly available data specifically detailing the in vitro cytotoxicity of this compound. However, it is known that some potent sEH inhibitors can have poor physical properties, including low solubility, which can impact in vitro experiments and potentially be misinterpreted as cytotoxicity.[4][5][6] Therefore, it is crucial to carefully assess cell viability and rule out experimental artifacts when working with this compound.
Q4: What are the key signaling pathways affected by sEH inhibition?
Inhibition of sEH and the subsequent increase in EETs can modulate several signaling pathways, including:
-
NF-κB Pathway: EETs have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway: sEH inhibitors can exert anti-inflammatory effects through the PPARγ signaling pathway.
-
Endoplasmic Reticulum (ER) Stress Signaling: sEH inhibition has been shown to suppress markers of the ER stress signaling pathway.
Q5: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?
If you observe higher-than-expected cytotoxicity, it is important to systematically troubleshoot the experiment. Key initial steps include:
-
Verify Compound Integrity and Handling: Ensure the purity of your this compound stock and confirm that it has been stored correctly.
-
Assess Compound Solubility: Visually inspect for any precipitation of the compound in your culture medium. Poor solubility can lead to inaccurate concentrations and potential cytotoxic effects of precipitates.
-
Run Appropriate Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor to rule out solvent toxicity.
-
Optimize Compound Concentration: Perform a dose-response curve to determine the precise concentration at which cytotoxicity is observed.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding the outer wells of the plate with sterile media or PBS to minimize edge effects. |
| Compound Precipitation | Prepare fresh dilutions of this compound for each experiment. Visually inspect for precipitates under a microscope after adding the compound to the media. Consider using a lower concentration of the inhibitor or a different solvent system if solubility is an issue. |
| Inconsistent Incubation Times | Standardize all incubation times precisely, including the time between adding reagents and reading the plate. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Issue 2: Suspected Compound Insolubility
Poor solubility is a known issue with some potent sEH inhibitors and can lead to misleading results.[4][5][6][7]
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | While this compound's solubility data is not readily available, related compounds are known to have poor water solubility.[8] Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into aqueous culture medium, do so in a stepwise manner with vigorous mixing. The final solvent concentration should be kept low (typically <0.5%) and consistent across all treatments, including a vehicle control. |
| Precipitation in Culture Medium | After diluting this compound into the cell culture medium, visually inspect the solution for any cloudiness or precipitate. You can also centrifuge a sample of the medium containing the inhibitor to check for a pellet. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can sometimes interact with small molecules, affecting their solubility and bioavailability. Consider reducing the serum concentration during the treatment period if compatible with your cell line's health. |
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Different assays measure different cellular parameters, and discrepancies can provide insights into the mechanism of toxicity.
| Observation | Possible Interpretation & Next Steps |
| Decreased signal in MTT/MTS assay, but no increase in LDH release. | This may indicate a cytostatic effect (inhibition of proliferation) or mitochondrial dysfunction rather than immediate cell lysis. Next Steps: Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting) and an apoptosis assay (e.g., caspase-3/7 activity) to differentiate between these possibilities. |
| Increased LDH release, but minimal change in MTT/MTS assay. | This could suggest rapid membrane damage and necrosis. The remaining viable cells may still have some metabolic activity. Next Steps: Use a live/dead staining method (e.g., trypan blue or propidium iodide) to visually confirm cell membrane integrity at an early time point. |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.
Materials:
-
96-well plate with cultured cells
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit, for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with lysis buffer).
-
Incubate the plate for the desired exposure time.
-
Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum release controls.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to sEH Inhibitor-16 and Other Key Soluble Epoxide Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of conditions, including inflammatory disorders, neuropathic pain, and cardiovascular diseases.[1][2][3] This enzyme plays a critical role in the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[4][5] By inhibiting sEH, the bioavailability of these protective EETs is increased, offering a novel mechanism for therapeutic intervention.[4][6] This guide provides an objective comparison of sEH inhibitor-16 against other well-characterized sEH inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Overview of sEH Inhibitors
The development of sEH inhibitors has progressed significantly, moving from early compounds with limitations in solubility and metabolic stability to newer generations with optimized pharmacokinetic profiles.[7][8] A common structural feature of many potent sEH inhibitors is a 1,3-disubstituted urea or a related pharmacophore that interacts with key residues in the enzyme's active site.[3][6]
Comparative Analysis of this compound
This compound is a potent inhibitor of soluble epoxide hydrolase with a reported IC50 of 2 nM.[9] While highly potent, studies have indicated that it may have poor oral drug exposure, potentially limiting its suitability for chronic in vivo studies.[6][10] This highlights a crucial aspect of sEH inhibitor development: the balance between high potency and favorable pharmacokinetic properties.
Below is a comparative summary of this compound and other widely used sEH inhibitors, including TPPU, t-AUCB, and AUDA.
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Key Characteristics |
| This compound | Not Specified | 2 | High potency, but noted for poor oral drug exposure in some studies.[9][10] |
| TPPU | Human | 1.1 - 2.8 | Widely used tool compound with high potency and favorable pharmacokinetic properties.[4][11] |
| Rat | ~1 | ||
| t-AUCB | Human | ~1.5 | Potent inhibitor with improved pharmacokinetic properties over earlier compounds like AUDA.[7][12] |
| AUDA | Human | 2.0 - 69 | An early, potent sEH inhibitor, but with limited water solubility and oral bioavailability.[4][7][13] |
| Mouse | 18 |
Table 2: Pharmacokinetic Profiles of Selected sEH Inhibitors
| Inhibitor | Animal Model | Dose & Route | Cmax | T1/2 (hours) | Oral Bioavailability (%) |
| This compound | CD-1 Mice | 10 mg/kg (i.p.) | 4.17 ng/mL | 7.6 | Not Reported |
| TPPU | Mice | 3 mg/kg (oral) | Not Reported | 37 ± 2.5 | Not Reported |
| Cynomolgus Monkeys | 0.3 mg/kg (oral) | High Plasma Conc. (>10x IC50) | Not Reported | Not Reported | |
| t-AUCB | Mice | 0.1 mg/kg (oral) | >IC50 | >4 | 68 ± 22 |
| AUDA | Mice | 5 mg/kg (oral) | Lower than newer inhibitors | Shorter than newer inhibitors | Lower than newer inhibitors |
Note: Pharmacokinetic parameters can vary significantly based on the animal model, formulation, and experimental conditions.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the sEH signaling pathway and a typical experimental workflow.
Caption: The sEH signaling pathway, illustrating how sEH inhibitors block the degradation of protective EETs.
Caption: A generalized experimental workflow for the evaluation and comparison of sEH inhibitors.
Experimental Protocols
Determination of In Vitro Potency (IC50)
A common method to determine the half-maximal inhibitory concentration (IC50) of an sEH inhibitor is through a fluorescence-based assay.[13][14]
-
Reagents and Materials:
-
Recombinant human or rodent sEH enzyme.
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4).
-
A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
The sEH inhibitor to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
A multi-well plate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the diluted inhibitor to the wells of a microplate. Include control wells with vehicle only.
-
Initiate the reaction by adding the sEH enzyme to each well and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Pharmacokinetic Studies in Rodents
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of an sEH inhibitor in a living organism.[7][10]
-
Animal Models:
-
Procedure:
-
The sEH inhibitor is formulated in a suitable vehicle for administration (e.g., dissolved in a mixture of oleic acid-rich triglyceride and PEG400 for oral gavage).[6][10]
-
Administer the inhibitor to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to extract the inhibitor.
-
Quantify the concentration of the inhibitor in the samples using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T1/2), and the area under the concentration-time curve (AUC).
-
Conclusion
The selection of an appropriate sEH inhibitor for research purposes requires careful consideration of both its in vitro potency and its in vivo pharmacokinetic profile. While this compound demonstrates high potency, its reported poor oral exposure may make other inhibitors, such as TPPU, more suitable for in vivo studies requiring oral administration and sustained target engagement.[6][10][11] This guide provides a foundational comparison to assist researchers in making informed decisions for their specific experimental needs. Further investigation into the formulation and delivery of potent inhibitors like this compound may enhance their utility in a broader range of preclinical studies.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
A Comparative Analysis of sEH Inhibitor-16 and TPPU Potency
In the landscape of soluble epoxide hydrolase (sEH) inhibitors, both sEH inhibitor-16 and TPPU have emerged as potent molecules with significant therapeutic potential. This guide provides a detailed comparison of their potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and TPPU against soluble epoxide hydrolase has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Inhibitor | Target Enzyme | IC50 (nM) |
| This compound | human sEH | 2[1] |
| TPPU | human sEH | 1.1 - 45[2][3] |
| TPPU | mouse sEH | 2.8[4] |
Note: The reported IC50 for TPPU against human sEH varies across different studies, with values of 1.1 nM, 3.7 nM, and 45 nM being cited[2][3][5][6]. This variability may be attributable to differences in experimental conditions.
Chemical Structures
This compound: While the exact publicly available chemical structure can be complex, it is characterized as a potent inhibitor with an IC50 of 2 nM[1].
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea): TPPU is a well-characterized urea-based sEH inhibitor[2].
Experimental Protocols
The determination of IC50 values for sEH inhibitors typically involves a fluorometric or radiometric assay. Below is a representative protocol based on commonly used methods.
In Vitro sEH Inhibition Assay (Fluorometric)
This method measures the inhibition of recombinant human sEH (hsEH) activity using a fluorogenic substrate.
Materials:
-
Recombinant human sEH
-
sEH inhibitor (this compound or TPPU)
-
Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)
-
Assay Buffer (e.g., sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL BSA)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute recombinant human sEH in the assay buffer to the desired concentration (e.g., 1 nM)[7].
-
Inhibitor Preparation: Prepare a series of dilutions of the sEH inhibitor in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted sEH enzyme and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to incubate at 30°C for a specified period (e.g., 5 minutes) to allow for binding[7].
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate CMNPC (final concentration of 5 µM) to each well[7].
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate's product (e.g., λexcitation = 330 nm, λemission = 465 nm for the product of CMNPC)[7]. Record measurements at regular intervals for 10-20 minutes at 30°C[7].
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration. The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway of sEH Inhibition
Soluble epoxide hydrolase plays a critical role in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). These signaling lipids possess anti-inflammatory, vasodilatory, and analgesic properties[8][9]. sEH converts EpFAs into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs)[8]. By blocking this enzymatic activity, sEH inhibitors like this compound and TPPU increase the bioavailability of beneficial EpFAs, thereby enhancing their protective effects.
Caption: The sEH signaling pathway and the mechanism of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interpriseusa.com [interpriseusa.com]
- 7. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
A Comparative Guide to the Pharmacokinetics of Soluble Epoxide Hydrolase (sEH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][2] This is due to the role of sEH in the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[3][4][5] By inhibiting sEH, the levels of beneficial EETs are increased, offering therapeutic effects. A critical aspect of developing effective sEH inhibitors is understanding their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative overview of the pharmacokinetic properties of several key sEH inhibitors, supported by experimental data to aid in the selection of appropriate compounds for research and development.
Pharmacokinetic Parameters of sEH Inhibitors
The development of sEH inhibitors has progressed from early compounds with poor metabolic stability and water solubility to newer agents with significantly improved pharmacokinetic properties.[6][7][8] The following tables summarize key pharmacokinetic parameters for a selection of sEH inhibitors across various preclinical species. These parameters are crucial for predicting the in vivo performance and dosing regimens of these compounds.
Table 1: Pharmacokinetic Parameters of sEH Inhibitors in Rodents (Oral Administration)
| Inhibitor | Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC (µM*h) | Oral Bioavailability (%) | Reference |
| TPPU | Mouse | 3 | - | - | 37 ± 2.5 | - | - | [3] |
| t-AUCB | Mouse | 0.1 | - | - | - | - | 68 ± 22 | [6] |
| t-AUCB | Mouse | 1 | - | - | - | - | - | [6] |
| APAU | Mouse | 1 | - | - | - | - | - | [6] |
| TPAU | Mouse | 1 | - | - | - | - | - | [6] |
| EC1728 | Mouse | - | - | - | >12 | - | 34 | [9] |
| TPPU | Rat | - | - | - | - | - | - | [10] |
| Inhibitor 4 | Rat | 0.3 | - | - | - | - | - | [11] |
| Inhibitor 7 | Rat | 0.3 | - | - | - | - | - | [11] |
| Inhibitor 19 | Rat | 0.3 | - | - | - | - | - | [11] |
| Inhibitor 21 | Rat | 0.3 | - | - | - | - | - | [11] |
Data presented as mean ± SD where available. Some values were not reported in the cited literature.
Table 2: Pharmacokinetic Parameters of sEH Inhibitors in Larger Animals (Oral Administration)
| Inhibitor | Species | Dose (mg/kg) | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC (µM*h) | Oral Bioavailability (%) | Reference |
| t-AUCB | Dog | - | - | - | - | - | 98 | [4] |
| EC1728 | Dog | - | - | - | 47.00 ± 10 | - | 42 | [9] |
| EC1728 | Cat | 0.1 | - | - | - | - | 8 | [9] |
| EC1728 | Horse | - | - | - | >12 | - | 50 | [9] |
| TPPU | Cynomolgus Monkey | 0.3 | - | - | - | - | - | [12] |
| TPAU | Cynomolgus Monkey | 0.3 | - | - | - | - | - | [12] |
Data presented as mean ± SD where available. Some values were not reported in the cited literature.
Signaling Pathway of sEH Action
The primary mechanism by which sEH inhibitors exert their effects is through the modulation of the arachidonic acid cascade. Specifically, they prevent the conversion of EETs to their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).
References
- 1. dovepress.com [dovepress.com]
- 2. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of sEH Inhibitors: sEH Inhibitor-16 versus AUDA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of soluble epoxide hydrolase (sEH) inhibitors, both sEH inhibitor-16 and 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) have emerged as significant tool compounds for investigating the therapeutic potential of modulating the epoxyeicosatrienoic acid (EET) pathway. This guide provides an objective comparison of their efficacy, potency, and pharmacokinetic profiles, supported by available experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
At a Glance: Key Performance Indicators
| Parameter | This compound | AUDA | Key Takeaway |
| Potency (IC50) | 2 nM (human sEH)[1] | 69 nM (human sEH)[2] | This compound is approximately 35-fold more potent than AUDA in inhibiting human sEH. |
| In Vivo Efficacy | Demonstrated efficacy in a murine model of acute pancreatitis.[1] | Shown to reduce pancreatic injury in a similar model. | Both compounds show efficacy in models of inflammation, though direct comparative studies are limited. |
| Pharmacokinetics | T1/2 of 7.6 hours and Cmax of 4.17 ng/mL in CD-1 mice (10 mg/kg, i.p.).[1] | Poor metabolic stability and limited water solubility; often used as its butyl ester prodrug (AUDA-BE) to improve oral bioavailability.[3][4] | This compound exhibits a defined pharmacokinetic profile with a reasonable half-life after intraperitoneal administration, whereas AUDA's use is hampered by its poor physicochemical properties.[1][3][4] |
| Oral Bioavailability | Data not available. | Expected to be low due to poor solubility and rapid metabolism.[3] | The oral bioavailability of AUDA is a known limitation, leading to the use of prodrug strategies.[3] |
In-Depth Analysis
Potency and Efficacy
This compound demonstrates significantly higher potency in inhibiting sEH compared to AUDA. With an IC50 of 2 nM for human sEH, it is a highly potent inhibitor.[1] In contrast, AUDA exhibits an IC50 of 69 nM for the human enzyme.[2]
In a cerulein-induced model of acute pancreatitis in mice, this compound, administered at a dose of 10 mg/kg via intraperitoneal injection, showed protective effects by reducing edema, cell infiltration, and neutrophil numbers.[1] Similarly, AUDA has been used as a reference compound in studies of acute pancreatitis and has been shown to reduce pancreatic injury. While these findings suggest both compounds are effective in this inflammatory model, a direct, head-to-head comparative study with statistical analysis of their relative efficacy is not currently available in the literature.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound have been characterized in mice. Following a 10 mg/kg intraperitoneal dose, it exhibited a half-life (T1/2) of 7.6 hours and a maximum plasma concentration (Cmax) of 4.17 ng/mL.[1]
Conversely, AUDA is known for its poor metabolic stability and low water solubility, which presents challenges for in vivo studies.[3][4] These properties contribute to an expected low oral bioavailability.[3] To overcome these limitations, researchers often utilize the more bioavailable prodrug, AUDA-n-butyl ester (AUDA-nBE), which is hydrolyzed in vivo to the active AUDA molecule.[3] Direct quantitative pharmacokinetic data for AUDA, particularly regarding its oral bioavailability and Area Under the Curve (AUC), is scarce in publicly available literature.[3]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both inhibitors is the prevention of the degradation of epoxyeicosatrienoic acids (EETs) by soluble epoxide hydrolase. This leads to an accumulation of EETs, which have anti-inflammatory and analgesic effects.
A typical experimental workflow for comparing the in vivo efficacy of these inhibitors in a model of acute pancreatitis is outlined below.
References
Comparative Efficacy of sEH Inhibitor-16 (Compound 28) in Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the soluble epoxide hydrolase (sEH) inhibitor, sEH inhibitor-16 (also referred to as Compound 28), with other relevant sEH inhibitors. The focus is on its validation in a preclinical model of acute pancreatitis, with supporting experimental data and protocols.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs are increased, which in turn can reduce inflammation, pain, and blood pressure. This has made sEH a promising therapeutic target for a variety of diseases. This guide focuses on the validation of a potent sEH inhibitor, this compound (Compound 28), and compares its performance with other known sEH inhibitors.
In Vitro Inhibitory Activity of sEH Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro inhibitory activity of this compound (Compound 28) and other commonly used sEH inhibitors against human and murine sEH.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) |
| This compound (Compound 28) | < 8 | Not Reported |
| TPPU | 3.7 - 45 | 1.1 |
| AR9281 (APAU) | 13.8 | 1.7 |
| t-AUCB | 1.3 | 8 |
Validation of this compound (Compound 28) in a Murine Model of Acute Pancreatitis
Recent studies have validated the efficacy of this compound (Compound 28) in a cerulein-induced model of acute pancreatitis in mice.[1] This model mimics many of the features of human acute pancreatitis, including inflammation, edema, and cellular damage.
Key Findings for this compound (Compound 28):
-
Reduction of Pancreatic Damage: Administration of Compound 28 significantly reduced the inflammatory damage in the pancreas of mice with cerulein-induced acute pancreatitis.[1]
-
Systemic Anti-Inflammatory Effects: The protective effects of Compound 28 also extended to associated lung and hepatic injury.[1]
-
Favorable Pharmacokinetics: In vivo pharmacokinetic studies demonstrated a suitable profile for Compound 28.[1]
Comparative Efficacy in Acute Pancreatitis: this compound vs. TPPU
A direct comparison in the same disease model is crucial for evaluating the relative therapeutic potential of different inhibitors. Fortuitously, another potent sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), has also been validated in the cerulein-induced acute pancreatitis model in mice, allowing for a comparative assessment.[2]
| Feature | This compound (Compound 28) | TPPU |
| Disease Model | Cerulein-induced acute pancreatitis in mice | Cerulein- and arginine-induced acute pancreatitis in mice |
| Primary Outcome | Reduced inflammatory damage in pancreas, lung, and liver[1] | Mitigated acute pancreatitis, reduced serum amylase and lipase[2] |
| Mechanism of Action | sEH inhibition leading to anti-inflammatory effects[1] | Decreased NF-κB inflammatory response, endoplasmic reticulum stress, and cell death[2] |
| Reported In Vivo Dose | 10 mg/kg (i.p.)[1] | Not explicitly stated for efficacy, but used for induction before and after pancreatitis[2] |
Experimental Protocols
Cerulein-Induced Acute Pancreatitis in Mice
This protocol is a generalized representation based on methodologies reported in the cited literature.[1][2]
-
Animal Model: Male CD-1 or C57BL/6 mice are typically used.
-
Induction of Pancreatitis: Acute pancreatitis is induced by hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg) for a total of 7 to 10 doses.
-
Inhibitor Administration:
-
This compound (Compound 28): Administered at a dose of 10 mg/kg (i.p.). The timing of administration relative to cerulein induction should be optimized based on the study design (e.g., pre-treatment or post-treatment).[1]
-
TPPU: Can be administered either before or after the induction of pancreatitis to assess both prophylactic and therapeutic effects.[2]
-
-
Assessment of Pancreatitis Severity:
-
Biochemical Analysis: Serum levels of amylase and lipase are measured.
-
Histological Analysis: Pancreatic tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Inflammatory Markers: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum and pancreatic tissue via ELISA or RT-PCR.
-
Signaling Pathways and Visualization
The therapeutic effects of sEH inhibitors are primarily mediated by the stabilization of EETs, which have potent anti-inflammatory properties. The following diagrams illustrate the general signaling pathway of sEH and a conceptual workflow for evaluating sEH inhibitors.
Caption: sEH signaling pathway in inflammation.
Caption: Experimental workflow for sEH inhibitor validation.
Conclusion
This compound (Compound 28) has demonstrated significant therapeutic potential in a preclinical model of acute pancreatitis. Its ability to reduce pancreatic and systemic inflammation, coupled with a favorable pharmacokinetic profile, makes it a promising candidate for further investigation. Comparative analysis with TPPU in the same disease model suggests that multiple potent sEH inhibitors can effectively ameliorate acute pancreatitis through the modulation of inflammatory pathways. Further head-to-head studies are warranted to delineate the specific advantages of each inhibitor and to guide the selection of the most suitable candidates for clinical development in inflammatory diseases.
References
- 1. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Pharmacological Inhibition Ameliorates Experimental Acute Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: sEH Inhibitor-16 and Gabapentin in Neuropathic Pain Management
A Head-to-Head Examination for Researchers and Drug Development Professionals
The management of chronic and neuropathic pain remains a significant challenge in modern medicine, prompting continuous exploration for novel therapeutic agents with improved efficacy and safety profiles. Among the established treatments, gabapentin is a first-line therapy for neuropathic pain.[1] Concurrently, inhibitors of soluble epoxide hydrolase (sEH), such as the representative compound sEH inhibitor-16, are emerging as a promising new class of analgesics.[2][3] This guide provides a detailed comparative analysis of this compound and gabapentin, focusing on their distinct mechanisms of action, comparative preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Two Distinct Pathways to Analgesia
Gabapentin and sEH inhibitors alleviate pain through fundamentally different biological pathways.
Gabapentin: Structurally an analog of the neurotransmitter GABA, gabapentin's primary analgesic effect does not stem from direct interaction with GABA receptors.[4][5] Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][4][5][6] In neuropathic states, the expression of these α2δ-1 subunits can increase, contributing to neuronal hyperexcitability.[6] By binding to this subunit, gabapentin reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[4][5] This dampening of synaptic transmission ultimately mitigates the sensation of pain.[4][5]
This compound: Soluble epoxide hydrolase inhibitors operate within the arachidonic acid cascade, a critical pathway for inflammation and pain signaling.[7][8] Cytochrome P450 (CYP450) enzymes metabolize polyunsaturated fatty acids into epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[7][9] These EETs possess potent anti-inflammatory and analgesic properties.[8][9] However, the sEH enzyme rapidly degrades these beneficial EETs into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs).[7][8][9]
An sEH inhibitor, like compound 16, blocks the sEH enzyme.[10] This action prevents the degradation of EETs, thereby increasing their endogenous levels.[11] The elevated concentration of EETs helps to resolve inflammation and reduce pain perception, making sEH inhibition a novel therapeutic strategy for managing both inflammatory and neuropathic pain.[7][8]
Comparative Efficacy Data
While direct head-to-head clinical trials between a specific compound like "this compound" and gabapentin are not available in the public domain, preclinical studies in rodent models of neuropathic and inflammatory pain provide valuable comparative insights. Studies have shown that sEH inhibitors are effective, and in some cases more potent and efficacious than standard-of-care drugs like celecoxib, in reducing pain-related behaviors.[2] Gabapentin has demonstrated effectiveness in multiple neuropathic pain conditions, with about 38% of patients with diabetic peripheral neuropathy achieving at least a 50% reduction in pain compared to 21% with placebo.[4]
The following table summarizes representative preclinical efficacy data. Note that direct comparison should be made with caution due to variations in experimental models and protocols.
| Parameter | sEH Inhibitors (Representative) | Gabapentin | Model / Condition |
| Efficacy | Potent and efficacious in reducing allodynia[2] | Effective in reducing allodynia[12] | Diabetic Neuropathy (Rat) |
| Potency | Demonstrated dose-dependent reduction in pain behavior[2] | Effective dose range: 1200-3600 mg/day (human clinical)[4] | Inflammatory Pain (Rat) |
| Clinical Status | In clinical trials for hypertension and other indications[3] | First-line treatment for neuropathic pain[1] | Human |
Experimental Protocols
The evaluation of analgesic drugs in preclinical settings relies on standardized behavioral tests to quantify pain responses in animal models.
1. Neuropathic Pain Model Induction (e.g., Diabetic Neuropathy) A common method to induce diabetic neuropathy is through a single intraperitoneal injection of streptozotocin (STZ) in rodents. This selectively destroys pancreatic β-cells, leading to hyperglycemia and the subsequent development of neuropathic pain symptoms over several weeks.
2. Assessment of Mechanical Allodynia (von Frey Test) Mechanical allodynia, a condition where a non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain.[12] The von Frey test is the gold standard for its assessment.[12][13]
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific amount of force when bent.[13]
-
Procedure: Animals are placed on an elevated mesh floor, allowing access to the plantar surface of their paws.[13] Filaments of increasing force are applied to the paw until a withdrawal response is elicited.[13]
-
Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated using methods like the up-down paradigm.[13][14] An increase in this threshold after drug administration indicates an analgesic effect.
Conclusion and Future Directions
Gabapentin remains a cornerstone of neuropathic pain therapy, acting by suppressing neuronal hyperexcitability through VGCCs. However, its efficacy can be limited, and side effects can be dose-limiting. The sEH inhibitor class, including compounds like this compound, presents a novel and mechanistically distinct approach. By targeting the arachidonic acid cascade to enhance the body's own analgesic and anti-inflammatory mediators, sEH inhibitors hold the potential to treat chronic pain conditions, possibly with a different side-effect profile.[2][3]
The robust preclinical efficacy of sEH inhibitors in models of both neuropathic and inflammatory pain suggests they are a promising area for further drug development.[2] Future head-to-head clinical trials will be essential to definitively determine the comparative efficacy and safety of sEH inhibitors relative to established therapies like gabapentin, ultimately informing their potential role in the clinical management of neuropathic pain.
References
- 1. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Spontaneous, Voluntary, and Affective Behaviours in Rat Models of Pathological Pain [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
A Head-to-Head Examination of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for a range of conditions, including neuropathic pain, inflammatory disorders, and neurodegenerative diseases. This is due to the enzyme's critical role in metabolizing anti-inflammatory epoxy fatty acids (EpFAs). By inhibiting sEH, the levels of these beneficial lipids are increased, offering a potential avenue for therapeutic intervention. This guide provides a comparative analysis of several novel sEH inhibitors, presenting key preclinical data to aid in the evaluation of these emerging drug candidates.
In Vitro Potency: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro potency of several novel sEH inhibitors against human, murine, and rat sEH. Lower values indicate greater potency.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Rat sEH IC50 (nM) |
| TPPU | 3.7 - 45[1][2] | - | - |
| APAU | - | - | Low nM[3] |
| t-AUCB | - | - | Low nM[3] |
| t-TUCB | - | - | Low nM[3] |
| AS-2586114 | 0.4[1] | - | - |
| UB-EV-52 | 9[1] | - | - |
| UB-SCG-74 | 0.4[4] | 0.4[4] | 0.4[4] |
| EC5026 | - | - | - |
| GSK2256294 | 0.03[5] | 189[5] | - |
| AR9281 | 8[5] | 9[5] | - |
| AUDA | 69[6] | 18[6] | - |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for its clinical viability. The table below outlines key pharmacokinetic parameters for a selection of novel sEH inhibitors.
| Inhibitor | Species | Bioavailability | Half-life (t½) | Key Findings |
| TPPU | Cynomolgus Monkey | Orally bioavailable[7] | - | Brain penetrant with a brain-to-plasma ratio of 0.18.[2] |
| t-AUCB | Mouse | 75 ± 12% (oral, 0.1 mg/kg)[8] | - | Showed better pharmacokinetic parameters than AUDA.[8] |
| EC5026 | Human | Orally bioavailable[9] | 41.8 - 59.1 hours (8-24 mg doses)[9][10] | Suitable for once-daily oral dosing.[9][10] |
| GSK2256294 | Human | Orally bioavailable[11][12] | 25 - 43 hours[11][12] | Well-tolerated with sustained sEH inhibition.[11][12] |
| UB-SCG-74 | Mouse | Orally bioavailable[4] | - | Arginine salt of UB-SCG-51 with improved oral absorption.[4] |
Head-to-Head In Vivo Efficacy Studies
Direct comparative studies in relevant disease models provide the most valuable insights into the potential therapeutic utility of drug candidates.
Neuropathic and Inflammatory Pain Models
A study directly compared the efficacy of APAU , t-AUCB , and t-TUCB in rat models of diabetic neuropathic pain and lipopolysaccharide (LPS)-induced inflammatory pain.[3]
-
Key Findings:
-
All three sEH inhibitors demonstrated efficacy in reducing pain-related behavior in both models.[3]
-
The inhibitors were found to be more potent and efficacious than the COX-2 inhibitor, celecoxib.[3]
-
Differences in the dose-response relationships and time-dependence of the effects were observed, potentially related to their distinct physicochemical properties.[3] APAU was effective at lower doses in both models.[3]
-
Alzheimer's Disease Models
In a study utilizing mouse models of age-related cognitive decline and Alzheimer's disease (AD), three structurally different sEH inhibitors, TPPU , AS-2586114 , and UB-EV-52 , were evaluated.[1]
-
Key Findings:
A recent study compared the novel sEH inhibitor UB-SCG-74 with the standard AD drug, donepezil , and the non-steroidal anti-inflammatory drug (NSAID), ibuprofen , in the 5XFAD mouse model of familial AD.[4]
-
Key Findings:
-
UB-SCG-74 treatment significantly improved cognition and synaptic plasticity.[4][13]
-
The beneficial effects of UB-SCG-74 persisted for four weeks after the cessation of treatment, suggesting lasting therapeutic effects.[4][13]
-
UB-SCG-74 outperformed both donepezil and ibuprofen in this preclinical model.[4][13]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Determination of sEH Inhibitory Potency (IC50)
The in vitro potency of sEH inhibitors is typically determined using a fluorometric or radioactive assay.
-
Principle: The assay measures the enzymatic activity of recombinant sEH in the presence of varying concentrations of the inhibitor.
-
Substrate: A commonly used fluorescent substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNPC). For crude enzyme preparations, a radioactive substrate such as [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO) may be used.
-
Procedure:
-
Recombinant human, mouse, or rat sEH is incubated with the test inhibitor at various concentrations for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of product formation is monitored over time. For fluorescent assays, this involves measuring the increase in fluorescence intensity.
-
The IC50 value, which is the concentration of inhibitor that causes 50% inhibition of sEH activity, is calculated by fitting the data to a dose-response curve.
-
In Vivo Model of Diabetic Neuropathic Pain
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia, a hallmark of diabetes.
-
Development of Neuropathy: Mechanical allodynia, a key symptom of neuropathic pain, typically develops over several weeks following STZ injection.
-
Drug Administration: The sEH inhibitors, vehicle control, and any comparator drugs are administered orally or via another appropriate route.
-
Assessment of Mechanical Allodynia:
-
Rats are placed in individual chambers with a wire mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.
-
Measurements are taken at baseline (before drug administration) and at various time points after drug administration to assess the analgesic effect.
-
Novel Object Recognition Test (NORT) in 5XFAD Mice
The NORT is a behavioral assay used to assess recognition memory in rodents.[14][15][16]
-
Animal Model: 5XFAD transgenic mice, which model familial Alzheimer's disease, are used.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: On the first day, mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is then returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A "discrimination index" is calculated to quantify recognition memory. A higher discrimination index, indicating more time spent with the novel object, suggests intact memory.
References
- 1. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: sEH Inhibitor-16 Versus Leading Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical soluble epoxide hydrolase (sEH) inhibitor, sEH inhibitor-16, with notable clinical candidates that have advanced in drug development. This objective analysis is supported by available experimental data to empower informed decisions in research and development programs targeting sEH.
Executive Summary
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs). Inhibition of sEH elevates EET levels, offering a promising therapeutic strategy for a range of diseases, including hypertension, inflammatory disorders, pain, and neurodegenerative conditions. This guide benchmarks the potent preclinical candidate, this compound, against clinical-stage inhibitors: AR9281, TPPU, GSK2256294, and EC5026. The comparison focuses on key performance indicators such as potency, selectivity, pharmacokinetics, and safety profiles based on publicly available data.
Data Presentation
The following tables summarize the quantitative data for this compound and the selected clinical candidates.
Table 1: In Vitro Potency and Selectivity
| Compound | sEH IC50 | COX-1 IC50 | COX-2 IC50 | CYP Inhibition |
| This compound | 2 nM[1] | Data not available | Data not available | Data not available |
| AR9281 | Data not available | Data not available | Data not available | Data not available |
| TPPU | Human: 1.1 nM, Murine: 2.8 nM[2] | Data not available | Data not available | No hits at 10 µM against a panel of drug targets[3] |
| GSK2256294A | Human: 27 pM, Rat: 61 pM, Murine: 189 pM[4] | Data not available | Data not available | Data not available |
| EC5026 | Picomolar range[5] | Data not available | Data not available | No significant inhibition of CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2C8, or CYP3A4[6] |
Table 2: Pharmacokinetic Profiles
| Compound | Species | Dosing Route | Half-life (t½) | Cmax | Bioavailability |
| This compound | Mouse | Intraperitoneal | 7.6 hours | 4.17 ng/mL | Data not available |
| AR9281 | Human | Oral | 3-5 hours[7] | Dose-dependent | Data not available |
| TPPU | Rat | Oral (drinking water) | Steady state after 8 days[8] | Dose-dependent | Data not available |
| GSK2256294 | Human | Oral | 25-43 hours[9][10] | Dose-dependent | Data not available |
| EC5026 | Human | Oral | 41.8-66.9 hours[6][11] | Dose-dependent | Rat: 96%[6] |
Table 3: Clinical Trial Overview and Safety
| Compound | Highest Phase Completed | Therapeutic Area(s) | Key Adverse Events |
| This compound | Preclinical | Inflammation (Pancreatitis) | Not applicable |
| AR9281 | Phase II (terminated)[12] | Hypertension, Type 2 Diabetes | No dose-related adverse events observed in Phase I[7] |
| TPPU | Preclinical | Widely used research tool | Not applicable |
| GSK2256294 | Phase I[9][10] | Endothelial dysfunction, COPD | Headache, contact dermatitis (most frequent, not serious)[9][10] |
| EC5026 | Phase I[6][11][13] | Neuropathic pain | No treatment-emergent adverse events considered related to the drug[6][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard industry practices and published literature.
1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of a test compound against sEH by measuring the hydrolysis of a fluorogenic substrate.
-
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)
-
sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Test compound and reference inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid, AUDA)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Add a fixed amount of recombinant sEH enzyme to each well of the microplate.
-
Add the diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 330 nm, emission at 465 nm) kinetically over a set time period (e.g., 30 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)
This assay determines the selectivity of a test compound by measuring its inhibitory effect on COX-1 and COX-2 enzymes.
-
Materials:
-
Ovine or human COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In separate wells, add either COX-1 or COX-2 enzyme, assay buffer, and heme.
-
Add the diluted test compounds or reference inhibitors to the appropriate wells.
-
Pre-incubate the plate.
-
Add the colorimetric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Calculate the rate of reaction and determine the IC50 values for both COX-1 and COX-2.
-
3. Cytochrome P450 (CYP) Inhibition Assay (LC-MS/MS)
This assay assesses the potential for drug-drug interactions by measuring the inhibitory effect of a test compound on major CYP isoforms.
-
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
Test compound and reference inhibitors
-
Acetonitrile for reaction quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Incubate the test compound with human liver microsomes or recombinant CYP enzymes and the NADPH regenerating system.
-
Add the specific probe substrate for the CYP isoform being tested.
-
Allow the reaction to proceed for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.
-
Determine the IC50 value by comparing the rate of metabolite formation in the presence of the test compound to the vehicle control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to sEH inhibition.
Caption: The sEH signaling pathway and the mechanism of its inhibition.
Caption: A typical experimental workflow for sEH inhibitor screening and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomized, double-blind, phase 1a single-ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for sEH inhibitor-16
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, bioactive small molecules like sEH inhibitor-16 is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2999636-75-6) is not publicly available, this guide provides a comprehensive disposal plan based on best practices for urea-based, bioactive compounds.[1][2][3] Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
I. Hazard Profile and Safety Summary
This compound is a potent soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 2 nM.[4] As a urea-containing, bioactive compound, it should be handled as a hazardous substance.[1][3] The primary hazards are anticipated to be skin and eye irritation, and potential harm if swallowed or inhaled.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]
II. Quantitative Data Summary
| Property | General Hazard Profile for Urea-Based Compounds | Recommended Precautions |
| Physical State | Solid | Avoid generating dust.[2] |
| Primary Hazards | Skin and eye irritant, potentially harmful if ingested or inhaled.[1][3] | Wear appropriate PPE. Handle in a well-ventilated area or fume hood.[1] |
| Incompatibilities | Strong oxidizing agents, strong bases.[2][5] | Store separately from incompatible materials.[3] |
| Hazardous Decomposition | Oxides of nitrogen and carbon, ammonia upon heating.[2][5] | Avoid exposure to high temperatures. |
III. Experimental Protocols: Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Don PPE: Wear the recommended PPE before attempting to clean the spill.
-
Containment:
-
Decontamination: Thoroughly clean the spill area with soap and water.[2]
-
Waste Disposal: Dispose of all contaminated materials (including cleaning materials) as hazardous waste.
IV. Step-by-Step Disposal Procedures
The overriding principle is that no procedure should begin without a clear plan for the disposal of all waste generated.[6] All waste containing this compound must be treated as hazardous waste.
Step 1: Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., gloves, absorbent paper), in a dedicated, sealed, and compatible hazardous waste container.[3][7]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[1][7]
Step 2: Labeling
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Harmful," "Irritant").
-
Record the accumulation start date and the name of the responsible researcher.[1]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[1]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[3]
-
The container must remain closed at all times except when adding waste.[1]
Step 4: Final Disposal
-
Once the waste container is full or has reached the institutional storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
All disposal activities must comply with local, state, and federal regulations.[2]
V. Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Guide for sEH Inhibitor-16
This guide provides immediate and essential safety, handling, and disposal information for sEH inhibitor-16, a potent soluble epoxide hydrolase (sEH) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper logistical management.
Product Identification and Properties
This compound is a highly potent small molecule inhibitor of soluble epoxide hydrolase, with an in vitro IC50 of 2 nM.[1][2] It is utilized in non-clinical research to investigate the roles of sEH in various physiological and pathological processes, particularly in studies related to inflammation.[1]
Quantitative Data Summary:
| Property | Value | Species | Administration | Source |
| IC50 | 2 nM | In vitro | N/A | [1][2] |
| Dose | 10 mg/kg | CD-1 mice | Intraperitoneal (i.p.) | [1] |
| T1/2 (Half-life) | 7.6 hours | CD-1 mice | Intraperitoneal (i.p.) | [1] |
| Cmax | 4.17 ng/mL | CD-1 mice | Intraperitoneal (i.p.) | [1] |
Personal Protective Equipment (PPE)
Due to the high potency and limited toxicological data available for this compound, stringent adherence to PPE protocols is mandatory to minimize exposure.
Standard Laboratory Attire:
-
Lab Coat: A full-length, buttoned lab coat must be worn at all times.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[3]
-
Footwear: Closed-toe shoes must be worn in the laboratory.
Enhanced Precautions for Handling Powder Form: When handling the solid form of this compound, which can be easily aerosolized, the following additional PPE is required:
-
Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95) or work within a certified chemical fume hood.
-
Double Gloving: Wearing two pairs of nitrile gloves is recommended to provide an extra layer of protection.
PPE Workflow Diagram:
Caption: Workflow for selecting and using appropriate PPE when handling this compound.
Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Avoid Contact: Minimize direct contact with the skin, eyes, and clothing.
-
Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in the fume hood. The solvent used will depend on the experimental protocol. For in vivo studies in mice, a solution in oleic acid-rich triglyceride containing 20% PEG400 has been used for other sEH inhibitors.[4]
Storage:
-
Container: Keep the compound in a tightly sealed, clearly labeled container.
-
Temperature: Store at the temperature recommended by the supplier, typically -20°C or -80°C for long-term stability.
-
Location: Store in a designated, secure area away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated solid waste, including empty vials, pipette tips, and gloves, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.
Disposal Workflow Diagram:
Caption: Step-by-step process for the safe disposal of this compound waste.
Emergency Procedures
Spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or involves a volatile solvent.
-
Control: Prevent the spill from spreading using absorbent pads or other appropriate materials.
-
Personal Protection: Wear appropriate PPE, including a respirator, double gloves, and eye protection, before attempting to clean the spill.
-
Cleanup: For small spills, carefully absorb the material, place it in a sealed hazardous waste container, and decontaminate the area with an appropriate solvent followed by soap and water.
-
Report: Report all spills to the laboratory supervisor and institutional safety office.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
